Salermide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSSEGBEYORUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693943 | |
| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105698-15-4 | |
| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALERMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Salermide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salermide has emerged as a promising small molecule inhibitor with potent anti-cancer properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling pathways, and cellular consequences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism: Dual Inhibition of SIRT1 and SIRT2
This compound functions as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent Class III histone deacetylases.[1][2][3] Sirtuins play a crucial role in regulating a wide array of cellular processes, including gene silencing, DNA repair, cell cycle control, and apoptosis. In many cancers, SIRT1 is overexpressed and contributes to tumorigenesis by deacetylating and inactivating tumor suppressor proteins, as well as promoting cell survival. This compound's therapeutic potential stems from its ability to block the catalytic activity of these enzymes, leading to a cascade of events that culminate in cancer cell death.
Data Presentation: Quantitative Analysis of this compound's Activity
The inhibitory potency of this compound against its primary targets and its cytotoxic effects on various cancer cell lines have been quantified in several studies. A summary of this quantitative data is presented below for comparative analysis.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | SIRT1 | ~90 µM (80% inhibition) | [2] |
| IC50 | SIRT2 | ~25 µM (80% inhibition) | [2] |
| IC50 | MOLT4 (Leukemia) | ~20 µM | [2] |
| IC50 | KG1A (Leukemia) | Not specified | [2] |
| IC50 | K562 (Leukemia) | Not specified | [2] |
| IC50 | Raji (Lymphoma) | Not specified | [2] |
| IC50 | SW480 (Colon Cancer) | Not specified | [2] |
| IC50 | MDA-MB-231 (Breast Cancer) | Not specified | [2] |
| Effective Concentration for Apoptosis | Various Cancer Cell Lines | 25-100 µM | [2] |
Signaling Pathways and Cellular Effects
This compound's inhibition of SIRT1 and SIRT2 triggers two primary anti-cancer effects: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
The pro-apoptotic activity of this compound is a cornerstone of its anti-tumor efficacy. This process is multifaceted and involves the reactivation of epigenetically silenced pro-apoptotic genes and modulation of key signaling pathways.
In cancer cells, SIRT1 can deacetylate histones at the promoters of pro-apoptotic genes, leading to a condensed chromatin structure and transcriptional repression. By inhibiting SIRT1, this compound prevents this deacetylation, resulting in a more open chromatin state and the re-expression of genes that drive apoptosis.[2][3]
The involvement of the tumor suppressor protein p53 in this compound-induced apoptosis appears to be context-dependent. SIRT1 is known to deacetylate and inactivate p53.[4][5][6] Therefore, this compound's inhibition of SIRT1 can lead to an increase in acetylated, active p53, which can then transcriptionally activate pro-apoptotic target genes. However, some studies have shown that this compound can induce apoptosis in a p53-independent manner, suggesting the existence of alternative pathways.[2][3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G1/S checkpoint. This effect is also linked to the inhibition of SIRT1 and the subsequent activation of p53, which can induce the expression of cell cycle inhibitors like p21.
Experimental Protocols
SIRT1/SIRT2 Enzymatic Assay
This protocol outlines a general method for assessing the in vitro inhibitory activity of this compound on SIRT1 and SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
NAD+ solution
-
This compound or vehicle control (e.g., DMSO)
-
Recombinant SIRT1 or SIRT2 enzyme
-
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.[1][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).
Western Blotting for p53 and Acetyl-p53
This protocol outlines the detection of total p53 and acetylated p53 levels in this compound-treated cells by Western blotting.[4][6][17][18]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53 and anti-acetyl-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of total and acetylated p53. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Conclusion
This compound represents a compelling anti-cancer agent that exerts its effects through the dual inhibition of SIRT1 and SIRT2. This leads to the reactivation of tumor-suppressing pathways, primarily through the induction of apoptosis and cell cycle arrest. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds as potential cancer therapeutics. Understanding the intricate signaling networks modulated by this compound will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. media.tghn.org [media.tghn.org]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Salermide as a SIRT1/SIRT2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuins, a class of NAD⁺-dependent histone deacetylases (HDACs), have emerged as significant targets in therapeutic research, particularly in oncology.[1][2][3][4] Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) are frequently overexpressed in various cancers, contributing to tumor progression and survival by deacetylating key tumor suppressor proteins and histones.[5][6] Salermide, a reverse amide compound, has been identified as a potent dual inhibitor of both SIRT1 and SIRT2.[1][7][8][9][10] This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, mechanism of action, quantitative efficacy, and relevant experimental methodologies. The data presented herein underscores this compound's potential as a cancer-specific pro-apoptotic agent, warranting further investigation in drug development pipelines.
Chemical and Physical Properties
This compound (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide) is a synthetic small molecule derived from sirtinol.[1][7] Its chemical structure features a reverse amide linkage, which contributes to its enhanced inhibitory activity compared to its parent compound.[7]
| Property | Value | Reference |
| Chemical Name | N-[3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]phenyl]-α-methyl-benzeneacetamide | [11][12] |
| CAS Number | 1105698-15-4 | [11][12][13] |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [11][12][13] |
| Molecular Weight | 394.5 g/mol | [8][11] |
| Purity | ≥98% | [11] |
| Appearance | Lyophilized powder | [9] |
| Solubility | DMSO: 30 mg/mL; DMF: 30 mg/mL | [11] |
| Storage | Store at 4°C for short-term, -20°C for long-term | [12] |
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the dual inhibition of SIRT1 and SIRT2.[1][7][8] This inhibition leads to the hyperacetylation of various downstream targets, triggering cell death pathways specifically in cancer cells while largely sparing normal cells.[5][7][8][10]
Direct Sirtuin Inhibition
This compound functions as a non-covalent inhibitor, likely binding to the active site of SIRT1 and SIRT2 to block substrate access.[6] Docking studies suggest that this compound's reverse amide structure allows for a critical polar interaction between its carbonyl group and the side chain of glutamine residue 167 (Gln167) in the SIRT2 active site, an interaction absent with sirtinol, which may account for its superior potency.[14]
Downstream Cellular Effects
The inhibition of SIRT1 and SIRT2 by this compound initiates several downstream events that culminate in apoptosis:
-
Reactivation of Pro-apoptotic Genes: SIRT1 epigenetically silences tumor suppressor and pro-apoptotic genes in cancer cells through histone deacetylation (specifically H4K16).[7] this compound treatment inhibits this activity, leading to the re-expression of key apoptotic genes such as CASP8, TNF, TNFRS10B (TRAIL-R2/DR5), and PUMA.[14]
-
p53 Acetylation and Activation: The tumor suppressor protein p53 is a well-established target for deacetylation by both SIRT1 and SIRT2.[15][16][17][18] Inhibition by this compound leads to hyperacetylation of p53 at lysine 382 (K382), which stabilizes and activates the protein, promoting the transcription of its target genes and inducing apoptosis.[15][17] Notably, some studies suggest the pro-apoptotic effect can be p53-independent in certain cell lines, indicating multiple modes of action.[1][7] However, other research highlights that functional p53 is essential for this compound-induced apoptosis and that combined inhibition of both SIRT1 and SIRT2 is required to induce p53 acetylation and cell death.[15][17][19]
-
ER Stress and DR5 Upregulation: this compound has been shown to induce endoplasmic reticulum (ER) stress, triggering the ATF4-ATF3-CHOP signaling axis.[20] This pathway leads to the significant upregulation of Death Receptor 5 (DR5), enhancing the extrinsic apoptosis pathway.[6][20]
-
Tubulin Hyperacetylation: SIRT2 is a primary cytoplasmic deacetylase for α-tubulin.[4] this compound treatment results in the hyperacetylation of tubulin.[15] While some reports suggest this compound-induced apoptosis is independent of global tubulin acetylation, others show a correlation, indicating this may be a cell-context-dependent mechanism.[1][14][15]
Signaling Pathway Diagrams
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1 and SIRT2: emerging targets in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 5. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound|SIRT1/2 inhibitor|cas 1105698-15-4 [dcchemicals.com]
- 13. Buy this compound | 1105698-15-4 | >98% [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2 | Semantic Scholar [semanticscholar.org]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
Salermide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Cancer-Specific Apoptotic Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salermide, a potent inhibitor of the NAD+-dependent histone deacetylases SIRT1 and SIRT2, has emerged as a promising small molecule for cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the experimental protocols utilized to characterize its function and elucidates its mechanism of action, which involves the targeted induction of apoptosis in cancer cells through the reactivation of epigenetically silenced proapoptotic genes. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the necessary technical details to facilitate further investigation and potential clinical translation of this compound and its analogs.
Discovery and Rationale
This compound, chemically known as N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide, was identified through structure-activity relationship studies on sirtinol, another SIRT1/SIRT2 inhibitor. The rationale for its development was to create a more potent and specific inhibitor of sirtuins, which are often overexpressed in various cancers and contribute to tumorigenesis by deacetylating and inactivating tumor suppressor proteins. This compound was designed as a "reverse amide" analog of sirtinol, a modification that was predicted to enhance its binding affinity to the sirtuin catalytic domain.[1][2]
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the formation of an amide bond, followed by a condensation reaction to yield the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(3-amino-phenyl)-2-phenyl-propionamide
-
To a solution of 2-phenylpropionic acid in dry N,N-dimethylformamide (DMF), add BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (Et3N).
-
Stir the mixture at room temperature to activate the carboxylic acid.
-
Add 1,3-phenylenediamine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is worked up to isolate the N-(3-amino-phenyl)-2-phenyl-propionamide intermediate.
Step 2: Synthesis of this compound (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide)
-
Dissolve the N-(3-amino-phenyl)-2-phenyl-propionamide intermediate and 2-hydroxy-1-naphthaldehyde in a mixture of dry ethanol and benzene (3:1 ratio).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture until the condensation is complete.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with an appropriate solvent to yield pure this compound.[3]
In Vitro Efficacy and Potency
This compound demonstrates potent inhibitory activity against SIRT1 and SIRT2 and exhibits cancer-specific cytotoxicity across a range of human cancer cell lines.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT4 | Leukemia | ~25 |
| MDA-MB-231 | Breast Cancer | ~50 |
| SW480 | Colon Cancer | ~75 |
Data extracted from Lara et al., Oncogene, 2009.[3]
Mechanism of Action: Induction of Apoptosis
This compound's primary antitumor activity is mediated through the induction of apoptosis, a programmed cell death pathway. This effect is largely specific to cancer cells, with minimal toxicity observed in non-transformed cells.[4]
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits the deacetylase activity of SIRT1. In cancer cells, SIRT1 is often responsible for the epigenetic silencing of proapoptotic genes through the deacetylation of histones, particularly H4K16. By inhibiting SIRT1, this compound leads to the hyperacetylation of these histone marks, resulting in the reactivation of tumor suppressor and proapoptotic genes, ultimately triggering the apoptotic cascade.[2][3]
Caption: this compound inhibits SIRT1, leading to increased histone acetylation, reactivation of proapoptotic genes, and subsequent apoptosis in cancer cells.
Role of p53
The involvement of the tumor suppressor protein p53 in this compound-induced apoptosis appears to be context-dependent. Some studies have shown that this compound's proapoptotic effect is independent of p53 status.[3] However, other research, particularly in breast cancer cell lines, suggests that functional p53 is essential for this compound-induced apoptosis.[5] This discrepancy may be due to the varying genetic backgrounds of the cancer cells studied.
Key Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MOLT4, MDA-MB-231, SW480) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[3][6]
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of apoptotic cells following this compound treatment.
Protocol:
-
Treat cancer cells with the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+).[3][7][8]
Caption: Workflow for the analysis of this compound-induced apoptosis by flow cytometry.
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the expression and post-translational modification of proteins involved in the this compound-induced apoptotic pathway.
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, p53, acetylated-p53, acetylated-H4K16). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[3][9]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment leads to changes in the association of SIRT1 and acetylated histones with the promoter regions of specific genes.
Protocol:
-
Treat cells with this compound.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the chromatin with specific antibodies (e.g., anti-SIRT1, anti-acetyl-H4K16). An IgG antibody should be used as a negative control.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantify the amount of specific DNA sequences (e.g., promoter regions of proapoptotic genes like CASP8 and TNF) using quantitative real-time PCR (qPCR).
-
Analyze the data as fold enrichment over the IgG control.[2][3]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of SIRT1 and SIRT2 that induces cancer-specific apoptosis. Its mechanism of action, involving the reactivation of epigenetically silenced proapoptotic genes, provides a strong rationale for its further development as an anticancer therapeutic. Future research should focus on optimizing its pharmacological properties, evaluating its efficacy in in vivo cancer models, and exploring its potential in combination therapies with other anticancer agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into clinical applications.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Salermide's Impact on Histone Deacetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salermide, a synthetic reverse amide compound, has emerged as a potent inhibitor of Class III histone deacetylases (HDACs), specifically targeting the NAD+-dependent sirtuins SIRT1 and SIRT2. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a primary focus on its effects on histone deacetylation and the subsequent cellular consequences. We will delve into the quantitative data supporting its inhibitory activity, provide detailed protocols for key experimental assays, and visualize the intricate signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development, offering insights into the therapeutic potential of this compound and a practical guide for its investigation.
Introduction
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. The sirtuin family of proteins (SIRT1-7) represents a unique class of NAD+-dependent HDACs implicated in a wide array of cellular processes, including cell cycle control, apoptosis, and metabolism.
This compound (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide) is a small molecule inhibitor with demonstrated activity against SIRT1 and SIRT2.[1][2][3][4][5] Its ability to induce apoptosis in a variety of cancer cell lines has positioned it as a compound of interest for anticancer drug development.[6][7][8][9] This guide will explore the molecular underpinnings of this compound's action, providing the necessary technical details for its study and application in a research setting.
Mechanism of Action: Inhibition of SIRT1 and SIRT2
This compound exerts its primary effect by directly inhibiting the deacetylase activity of SIRT1 and SIRT2.[3][4][5][6] This inhibition leads to the hyperacetylation of various histone and non-histone protein targets, ultimately altering gene expression and triggering downstream cellular events.
Impact on Histone Acetylation
By inhibiting SIRT1 and SIRT2, this compound leads to an increase in the acetylation of histone proteins, including histone H3 and H4.[10] This alteration in the epigenetic landscape can lead to the reactivation of silenced tumor suppressor and pro-apoptotic genes.[6]
Non-Histone Targets and Downstream Effects
A critical non-histone target of SIRT1 is the tumor suppressor protein p53.[11][12][13] this compound treatment has been shown to increase the acetylation of p53 at lysine 382, a modification that enhances its stability and transcriptional activity.[12] However, the role of p53 in this compound-induced apoptosis is cell-type dependent, with both p53-dependent and p53-independent mechanisms reported.[3][6]
Furthermore, this compound has been demonstrated to induce apoptosis through the upregulation of death receptor 5 (DR5) via the ATF4-ATF3-CHOP signaling axis, suggesting an induction of endoplasmic reticulum stress.[14]
Quantitative Data
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against SIRT1 and SIRT2
| Target | IC50 (μM) | Reference |
| SIRT1 | 76.2 | [1] |
| SIRT2 | 25.0 - 45.0 | [1][3] |
Table 2: Cytotoxic and Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) for Cytotoxicity | Notes | Reference |
| MOLT4 | Leukemia | ~20 | 90% apoptosis within 72 hours. | [6] |
| KG1A | Leukemia | Not specified | Induces apoptosis. | [6] |
| K562 | Leukemia | Not specified | Induces apoptosis. | [6] |
| Raji | Lymphoma | Not specified | Induces apoptosis. | [6] |
| SW480 | Colon Cancer | Not specified | Induces apoptosis. | [6] |
| MDA-MB-231 | Breast Cancer | Not specified | Potent antiproliferative effects. | [9] |
| RKO | Colon Cancer | Not specified | Potent antiproliferative effects. | [9] |
| Jurkat | T-cell Leukemia | Dose-dependent apoptosis | More effective in slow-proliferating and hematologic cancer cells. | [7] |
| SKOV-3 | Ovarian Cancer | Dose-dependent apoptosis | More effective in slow-proliferating and hematologic cancer cells. | [7] |
| N87 | Gastric Cancer | Dose-dependent apoptosis | More effective in slow-proliferating and hematologic cancer cells. | [7] |
| MCF-7 | Breast Cancer | 80.56 | Induces apoptosis. | [7] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent decrease in viability | Increases acetylation of histone H3 and H4. | [10] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC inhibitors, MS-275 and this compound, potentiates the anticancer effect of EF24 in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
Salermide: A Sirtuin Inhibitor Inducing Apoptosis in Cancer Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salermide, a potent inhibitor of SIRT1 and SIRT2, has emerged as a promising small molecule for cancer therapy due to its ability to selectively induce apoptosis in malignant cells. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on the core signaling pathways it modulates to trigger programmed cell death. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular cascades involved, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are crucial regulators of various cellular processes, including cell survival, metabolism, and DNA repair. In many cancers, the overexpression of certain sirtuins, particularly SIRT1 and SIRT2, contributes to tumorigenesis and resistance to therapy by suppressing apoptotic pathways. This compound is a reverse amide compound that acts as a potent inhibitor of both SIRT1 and SIRT2, demonstrating a strong, cancer-specific pro-apoptotic effect across a range of human cancer cell lines.[1][2][3] This guide delves into the molecular underpinnings of this compound's anticancer activity.
Mechanism of Action: Induction of Apoptosis
This compound's primary antitumor activity stems from its robust induction of apoptosis in cancer cells.[1][2][3] This is achieved through the modulation of several key signaling pathways, primarily revolving around its inhibitory effect on SIRT1.
SIRT1 Inhibition and Reactivation of Pro-apoptotic Genes
The principal mechanism of this compound-induced apoptosis is through the inhibition of SIRT1.[1][2][3] In cancer cells, SIRT1 can epigenetically silence pro-apoptotic genes. By inhibiting SIRT1, this compound leads to the reactivation of these repressed genes, thereby initiating the apoptotic cascade.[1][2] This effect has been shown to be independent of global tubulin and H4K16 acetylation, suggesting a targeted mechanism of action through SIRT1 rather than a broad inhibition of SIRT2.[1][2][3]
Caption: this compound inhibits SIRT1, leading to the reactivation of pro-apoptotic genes and subsequent apoptosis.
The Role of p53
The involvement of the tumor suppressor protein p53 in this compound-induced apoptosis appears to be context-dependent. Several studies have demonstrated that this compound can induce apoptosis in a p53-independent manner, suggesting its potential efficacy in cancers with mutated or deficient p53.[1][2] However, other research, particularly in breast cancer cell lines, indicates that functional p53 is essential for this compound-mediated apoptosis.[4][5] In p53-competent cells, this compound treatment can lead to an increase in total and acetylated p53 levels, further promoting apoptosis.[5][6]
Endoplasmic Reticulum Stress and Upregulation of Death Receptor 5 (DR5)
This compound has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells by upregulating the expression of Death Receptor 5 (DR5).[7] This upregulation is mediated by endoplasmic reticulum (ER) stress, involving the activation of the ATF4-ATF3-CHOP signaling axis. The inhibition of SIRT1 and SIRT2 by this compound triggers this ER stress response, leading to increased DR5 expression and subsequent activation of caspase-8 and the extrinsic apoptosis pathway.[7]
Caption: this compound induces ER stress via SIRT1/2 inhibition, activating the ATF4-ATF3-CHOP axis to upregulate DR5 and trigger apoptosis.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hematological malignancies.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MOLT4 | Leukemia | Significantly low | 24 |
| KG1A | Leukemia | Significantly low | 24 |
| K562 | Leukemia | Significantly low | 24 |
| Raji | Lymphoma | Significantly low | 24 |
| SW480 | Colon Cancer | Moderate | 24 |
| MDA-MB-231 | Breast Cancer | Moderate | 24 |
| MCF-7 | Breast Cancer | 80.56 | 24 |
Note: "Significantly low" and "Moderate" are qualitative descriptors from the source material where specific numerical values were not provided. The provided IC50 for MCF-7 is a specific value from a cited study.[3][8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V and Propidium Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Annexin V negative/PI negative cells are viable; Annexin V positive/PI negative cells are in early apoptosis; Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cancer cell viability and apoptosis.
Conclusion
This compound presents a compelling profile as a cancer-specific pro-apoptotic agent. Its targeted inhibition of SIRT1 reactivates epigenetically silenced tumor suppressor pathways, leading to programmed cell death. Furthermore, its ability to induce apoptosis through ER stress and DR5 upregulation provides a multi-faceted mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this compound and similar sirtuin inhibitors as novel cancer therapeutics. The variable role of p53 in its mechanism warrants further investigation to identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Apoptotic qPCR gene expression array analysis demonstrates proof-of-concept for rapid blastocoel fluid-conditioned media molecular prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
Unraveling the p53-Independent Apoptotic Pathway of Salermide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salermide, a synthetic small molecule, has emerged as a potent anti-cancer agent that induces apoptosis in a variety of cancer cell lines. A significant body of research has demonstrated that this compound's primary mechanism of action involves the inhibition of Class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). Notably, in a majority of cancer cell types investigated, this compound triggers apoptosis through a p53-independent pathway, a crucial feature for cancers harboring p53 mutations. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's p53-independent pro-apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Introduction
The tumor suppressor protein p53 is a central regulator of apoptosis, and its inactivation is a common event in human cancers, often leading to therapeutic resistance. Consequently, agents that can induce apoptosis independently of p53 are of significant interest in oncology drug development. This compound has been identified as such an agent, exhibiting a strong pro-apoptotic effect in numerous cancer cell lines irrespective of their p53 status[1][2]. Its primary targets are SIRT1 and SIRT2, NAD+-dependent deacetylases that play critical roles in cell survival, metabolism, and longevity[2][3]. This guide will dissect the two major p53-independent apoptotic pathways activated by this compound: the reactivation of epigenetically silenced pro-apoptotic genes and the induction of endoplasmic reticulum (ER) stress leading to the upregulation of Death Receptor 5 (DR5).
Quantitative Data on this compound's Activity
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across various cell lines. The following tables summarize key in vitro data.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Incubation Time (h) | IC50 (µM) | Reference |
| MOLT4 | Leukemia | Wild-type | 24 | ~25 | [4] |
| KG1A | Leukemia | Null | 24 | ~30 | [4] |
| K562 | Leukemia | Null | 24 | ~40 | [4] |
| Raji | Lymphoma | Mutant | 24 | ~35 | [4] |
| SW480 | Colon Cancer | Mutant | 24 | ~75 | [4] |
| MDA-MB-231 | Breast Cancer | Mutant | 24 | ~80 | [4] |
| MCF-7 | Breast Cancer | Wild-type | 24 | 80.56 | [5][6] |
| Jurkat | T-cell Leukemia | Mutant | 48 | Potent | [7] |
| SKOV-3 | Ovarian Cancer | Null | 48 | Potent | [7] |
| N87 | Gastric Cancer | Wild-type | 48 | Potent | [7] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| MOLT4 | 25 | 24 | ~16 | [8] |
| MCF-7 | 80.56 | 24 | Increased | [9][10] |
| MCF-7 | 80.56 | 48 | Further Increased | [9][10] |
| MCF-7 | 80.56 | 72 | Significant Increase | [9][10] |
Note: "Potent" indicates a strong apoptotic effect was observed, though specific percentages were not provided in the abstract.
Core Signaling Pathways
This compound's p53-independent apoptotic activity is primarily mediated through two interconnected signaling cascades.
SIRT1 Inhibition and Reactivation of Pro-apoptotic Genes
The principal mechanism of this compound-induced apoptosis is the inhibition of SIRT1[1][2]. In cancer cells, SIRT1 can epigenetically silence pro-apoptotic genes by deacetylating histones, leading to a condensed chromatin structure that represses transcription[1]. This compound, by inhibiting SIRT1's deacetylase activity, leads to the hyperacetylation of histones at the promoters of these genes, resulting in their re-expression and the subsequent induction of apoptosis[1].
References
- 1. researchgate.net [researchgate.net]
- 2. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
Salermide: A Technical Guide to its Impact on Epigenetic Regulation in Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salermide, a reverse amide compound, has emerged as a potent inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Its mechanism of action is centered on the epigenetic reactivation of tumor suppressor genes silenced in various cancers. This technical guide provides an in-depth analysis of this compound's effects on epigenetic regulation within tumor cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary anticancer activity of this compound stems from its ability to induce widespread apoptosis in cancer cells while exhibiting minimal toxicity to non-transformed cells, highlighting its potential as a targeted therapeutic agent.[1][3]
Introduction: The Role of Sirtuins in Cancer and the Advent of this compound
Sirtuins, particularly SIRT1, are frequently overexpressed in a variety of human cancers, where they play a crucial role in promoting cell survival, proliferation, and resistance to therapy.[4] SIRT1 accomplishes this by deacetylating a wide range of protein substrates, including histones and non-histone proteins such as p53.[5] The deacetylation of histones, particularly at lysine 16 of histone H4 (H4K16), leads to a more condensed chromatin structure, resulting in the transcriptional repression of numerous genes, including those that promote apoptosis.[6]
This compound was developed as a potent inhibitor of SIRT1 and SIRT2, demonstrating a strong, cancer-specific pro-apoptotic effect.[1] Unlike many conventional chemotherapeutics, this compound's efficacy is largely independent of the p53 tumor suppressor status in many cancer cell lines, suggesting a broader applicability in tumors with mutated or deficient p53.[1][6] Its primary mechanism involves the inhibition of SIRT1, leading to the hyperacetylation of histones at the promoters of pro-apoptotic genes, thereby reactivating their expression and triggering programmed cell death.[3][7]
Mechanism of Action: Epigenetic Reprogramming and Induction of Apoptosis
This compound exerts its antitumor effects through a multi-faceted mechanism that converges on the induction of apoptosis.
Inhibition of SIRT1 and SIRT2
This compound is a potent in vitro inhibitor of both SIRT1 and SIRT2.[1] The inhibition of SIRT1 is central to its cancer-specific apoptotic activity.[1] While SIRT2 inhibition is also observed, the primary downstream effects leading to apoptosis in many cancer models are attributed to the loss of SIRT1 function.[1]
Reactivation of Pro-apoptotic Genes
The core of this compound's anticancer activity lies in its ability to reverse the epigenetic silencing of pro-apoptotic genes.[1][7] In cancer cells, SIRT1 deacetylates histones at the promoter regions of genes such as CASP8, TNF, TNFRS10B (TRAIL-R2/DR5), and PUMA, leading to their transcriptional repression.[7] By inhibiting SIRT1, this compound treatment results in an increase in histone acetylation at these promoters, a more open chromatin state, and subsequent gene re-expression, ultimately leading to the induction of apoptosis.[7]
p53-Dependent and -Independent Apoptosis
While SIRT1 is a known deacetylase of the tumor suppressor p53, the pro-apoptotic effects of this compound have been shown to be p53-independent in several cancer cell lines.[1][7] However, in some contexts, such as in certain breast cancer cells, this compound treatment can lead to increased acetylation and activation of p53.[2][8] The ability of this compound to induce apoptosis through both p53-dependent and -independent mechanisms broadens its therapeutic potential.[6]
Signaling Pathways Modulated by this compound
This compound's inhibition of SIRT1/2 triggers distinct signaling cascades that culminate in apoptosis.
SIRT1-Mediated Epigenetic Silencing and its Reversal
The following diagram illustrates the central mechanism of this compound in reversing SIRT1-mediated epigenetic silencing of pro-apoptotic genes.
Caption: this compound inhibits SIRT1, preventing histone deacetylation and reversing the transcriptional repression of pro-apoptotic genes in cancer cells.
The ATF4-ATF3-CHOP Axis in DR5 Upregulation
In some cancer cells, such as non-small cell lung cancer (NSCLC), this compound has been shown to upregulate the expression of Death Receptor 5 (DR5) through the ATF4-ATF3-CHOP signaling pathway, further contributing to its pro-apoptotic effects.[9]
Caption: this compound induces DR5-mediated apoptosis via the ATF4-ATF3-CHOP signaling cascade in certain cancer types.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of this compound across various human cancer cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MOLT4 | Leukemia | < 25 | 24 | [7] |
| KG1A | Leukemia | < 25 | 72 | [7] |
| K562 | Leukemia | ~50 | 24 | [7] |
| Raji | Lymphoma | ~75 | 24 | [7] |
| SW480 | Colon Cancer | ~50 | 24 | [7] |
| MDA-MB-231 | Breast Cancer | ~50 | 24 | [7] |
| MCF-7 | Breast Cancer | 80.56 | 24 | [10][11] |
| BxPC-3 | Pancreatic Cancer | < 25 | 72 | [12] |
Table 2: Effects of this compound on Apoptosis and Histone Acetylation
| Cell Line | Treatment | Effect | Reference |
| MOLT4 | 25 µM this compound | Reactivation of pro-apoptotic genes (CASP8, TNF, TNFRS10B, PUMA) | [7] |
| MOLT4 | 25 µM this compound | Increased promoter occupancy of AcK16H4 at pro-apoptotic genes | [7] |
| BxPC-3 | 5-100 µM this compound | Dose-dependent increase in acetylated Histone H3 and H4 | [13] |
| MCF-7 | 80.56 µM this compound | Significant increase in apoptosis over 72h | [14] |
| Jurkat, SKOV-3, N87 | 1 µM - 0.1 nM this compound | Dose-dependent apoptosis, most potent at 48h | [15] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability, and to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100, 150, 200 µM) in culture medium.[10] Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]
Western Blot Analysis for Protein Expression and Acetylation
This protocol is used to detect changes in the levels of specific proteins (e.g., SIRT1, p53) and their post-translational modifications (e.g., acetyl-p53) following this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[11]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53, anti-β-actin as a loading control) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment leads to changes in histone acetylation at specific gene promoters.
Methodology:
-
Cross-linking: Treat cells with this compound or a vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., acetyl-Histone H4 Lys16) or a non-specific IgG as a control.[7]
-
Immune Complex Capture: Add protein A/G agarose or magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of the target genes (e.g., CASP8, TNF) to quantify the amount of immunoprecipitated DNA.[7]
Conclusion and Future Directions
This compound represents a promising class of anticancer agents that function through epigenetic modulation. Its ability to specifically target cancer cells and reactivate silenced pro-apoptotic genes, often in a p53-independent manner, makes it an attractive candidate for further preclinical and clinical development.[1][7] Future research should focus on elucidating the full spectrum of its epigenetic targets, exploring its efficacy in combination with other anticancer therapies, and identifying predictive biomarkers to guide its clinical application. The synergistic effects observed with agents like cisplatin and EF24 suggest that this compound could be a valuable component of combination therapies for various malignancies, including pancreatic cancer.[13][15]
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mdpi.com [mdpi.com]
- 5. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. HDAC inhibitors, MS-275 and this compound, potentiates the anticancer effect of EF24 in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Salermide in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salermide (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide) is a potent, cell-permeable small molecule inhibitor of the class III histone deacetylases (HDACs), specifically targeting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3][4] Sirtuins are NAD+-dependent enzymes that play crucial roles in a variety of cellular processes, including stress resistance, DNA repair, metabolism, and aging.[4][5] While much of the early research on this compound has focused on its pro-apoptotic effects in cancer cells, the established roles of its primary targets, SIRT1 and SIRT2, in the pathophysiology of neurodegenerative diseases have brought this compound into the spotlight for neuroscience research.[4][6]
This technical guide provides an in-depth overview of the early-stage research on this compound, with a focus on its potential application in the study of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. We will summarize the existing quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to facilitate further investigation into this compound's therapeutic potential.
Core Mechanism of Action
This compound functions as a dual inhibitor of SIRT1 and SIRT2.[1][2] These sirtuins have distinct and sometimes opposing roles in neuronal health. SIRT1 is generally considered neuroprotective, while emerging evidence suggests that inhibition of SIRT2 may be beneficial in several neurodegenerative contexts.[7][8][9] The dual inhibitory nature of this compound, therefore, presents a complex but intriguing profile for neurodegenerative disease research. The primary mechanism of this compound involves the reactivation of pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells, leading to apoptosis.[4][5][10] Its effects in neuronal cells are still under investigation, but are presumed to be mediated through the modulation of SIRT1 and SIRT2 downstream targets.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and the effects of SIRT2 inhibition in neurodegenerative disease models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay System | Reference |
| SIRT1 | 43 µM | Recombinant Human SIRT1 | [11] |
| SIRT2 | 25 µM | Recombinant Human SIRT2 | [11] |
Table 2: Effects of this compound on Cancer Cell Viability
| Cell Line | Disease Model | Effect | Concentration | Time Point | Reference |
| Jurkat | Leukemia | Increased Apoptosis | 1 µM - 0.1 nM | 48 hours | [6] |
| SKOV-3 | Ovarian Cancer | Increased Apoptosis | 1 µM - 0.1 nM | 48 hours | [6] |
| N87 | Gastric Cancer | Increased Apoptosis | 1 µM - 0.1 nM | 48 hours | [6] |
| MOLT4 | Leukemia | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |
| KG1A | Leukemia | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |
| K562 | Leukemia | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |
| Raji | Lymphoma | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |
| SW480 | Colon Cancer | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |
| MDA-MB-231 | Breast Cancer | Decreased Cell Proliferation | 100 µM | 24 hours | [10] |
Table 3: Effects of SIRT2 Inhibition in Preclinical Models of Neurodegenerative Diseases
| Disease Model | SIRT2 Inhibitor | Key Findings | Reference |
| APP/PS1 Mouse Model (Alzheimer's) | AK-7 | Reduced Aβ plaques, improved memory | [1] |
| 3xTg-AD Mouse Model (Alzheimer's) | AK-7 | Improved cognitive performance, reduced soluble Aβ | [8][12] |
| H4-SW Neuroglioma Cells (Alzheimer's) | AGK-2, AK-7 | Reduced Aβ production | [8][12] |
| Drosophila Model (Parkinson's) | SIRT2 inhibitors | Neuroprotective in dopaminergic neurons, reduced α-Synuclein toxicity | [9] |
| Mouse Models (Huntington's) | AK-7 | Improved neuronal survival, motor function, reduced aggregated mutant Huntingtin | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the potential of this compound in neurodegenerative disease research are provided below.
In Vitro Sirtuin Inhibition Assay
This protocol is adapted from studies on this compound's effects on cancer cells and can be applied to assess its direct inhibitory activity on SIRT1 and SIRT2.
-
Objective: To determine the IC50 values of this compound for SIRT1 and SIRT2.
-
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes.
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT1/2).
-
NAD+.
-
Developer solution.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound stock solution (dissolved in DMSO).[2]
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the SIRT1 or SIRT2 enzyme, the fluorogenic substrate, and NAD+ to each well.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Neuronal Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on neuronal cell lines relevant to neurodegenerative diseases.
-
Objective: To evaluate the effect of this compound on the viability of neuronal cells (e.g., SH-SY5Y neuroblastoma cells, PC12 cells).
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear microplates.
-
Spectrophotometric microplate reader.
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if this compound induces apoptosis in neuronal cells.
-
Objective: To quantify the percentage of apoptotic and necrotic neuronal cells after treatment with this compound.
-
Materials:
-
Neuronal cell line.
-
This compound stock solution.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)
This is a standard protocol to assess the effect of compounds on the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.
-
Objective: To determine if this compound can inhibit the aggregation of Aβ peptides in vitro.
-
Materials:
-
Synthetic Aβ42 peptide.
-
Hexafluoroisopropanol (HFIP) for peptide solubilization.
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Thioflavin T (ThT) solution.
-
This compound stock solution.
-
96-well black microplates with a clear bottom.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare a monomeric Aβ42 solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in assay buffer.
-
In a 96-well plate, mix the Aβ42 solution with different concentrations of this compound or vehicle control.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time.
-
Plot fluorescence intensity against time to generate aggregation curves.
-
Analyze the lag time and the maximum fluorescence intensity to assess the inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound in the context of neurodegenerative diseases and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Future Directions and Conclusion
The dual inhibition of SIRT1 and SIRT2 by this compound presents a compelling, albeit complex, avenue for neurodegenerative disease research. While direct evidence of this compound's efficacy in models of Alzheimer's, Parkinson's, or Huntington's disease is currently lacking, the established roles of its targets, particularly the potential benefits of SIRT2 inhibition, provide a strong rationale for its investigation.
Future research should focus on evaluating this compound in relevant neuronal cell culture and animal models of these diseases. Key areas of investigation should include its effects on protein aggregation, neuronal viability, and the underlying molecular mechanisms. The experimental protocols detailed in this guide provide a starting point for such studies. A thorough understanding of this compound's impact on the intricate balance of sirtuin activity in the context of neurodegeneration will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative effects of SIRT1 and SIRT2 on APP acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 9. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Salermide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salermide is a synthetically derived small molecule that has garnered significant interest in the field of oncology and molecular biology. Identified as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), NAD+-dependent class III histone deacetylases, this compound has demonstrated a strong, cancer-specific pro-apoptotic effect. This technical guide provides an in-depth exploration of this compound's chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Synthesis
This compound, with the IUPAC name N-[3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]phenyl]-α-methyl-benzeneacetamide, is a reverse amide analog of sirtinol.[1] Its chemical structure is characterized by a 2-hydroxynaphthalene moiety linked to a phenylacetamide group.
Synthesis: this compound is synthesized through a condensation reaction between commercially available 2-hydroxy-1-naphthaldehyde and the intermediate N-(3-amino-phenyl)-2-phenyl-propionamide. This intermediate is prepared by reacting 2-phenylpropionic acid, activated with a BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reagent, with 1,3-phenylenediamine under basic conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and experimental application.
| Property | Value | Reference |
| IUPAC Name | N-[3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]phenyl]-α-methyl-benzeneacetamide | [1] |
| CAS Number | 1105698-15-4 | [1] |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [1] |
| Molecular Weight | 394.47 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 175-177 °C | |
| Solubility | DMSO: ≥ 45 mg/mL | |
| DMF: ~30 mg/mL | [1] | |
| Ethanol: ~8 mg/mL | ||
| Water: Insoluble | ||
| Storage | Store at -20°C as a solid. In solution, store at -80°C for up to 1 year. |
Mechanism of Action: SIRT1/SIRT2 Inhibition and Apoptosis Induction
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2.[2][3] These sirtuins are overexpressed in many cancers and contribute to tumor cell survival by deacetylating and inactivating tumor suppressor proteins, such as p53.
By inhibiting SIRT1 and SIRT2, this compound leads to the hyperacetylation and subsequent activation of p53.[3] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic genes.[2] Furthermore, this compound has been shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5) via the ATF4-ATF3-CHOP signaling axis, which is indicative of endoplasmic reticulum stress.[4][5] This dual mechanism of action, involving both p53-dependent and -independent pathways, contributes to its potent and cancer-specific cytotoxic effects.[2] The inhibition of SIRT1 by this compound also leads to the reactivation of epigenetically silenced pro-apoptotic genes in cancer cells.[1][6]
Signaling Pathway of this compound-Induced Apoptosis
Biological Activity and Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MOLT4 | Leukemia | ~20 | 72 | |
| KG1A | Leukemia | Data not specified | - | [7] |
| K562 | Leukemia | Data not specified | - | [7] |
| Raji | Lymphoma | Data not specified | - | [7] |
| SW480 | Colon Cancer | Data not specified | - | [7] |
| MDA-MB-231 | Breast Cancer | Data not specified | - | [7] |
| MCF-7 | Breast Cancer | 80.56 | 24 | [8][9] |
| SKOV-3 | Ovarian Cancer | Potent effect observed | 48 | [10] |
| N87 | Gastric Cancer | Potent effect observed | 48 | [10] |
| Jurkat | T-cell Leukemia | Potent effect observed | 48 | [10] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[10]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Experimental Workflow for MTT Assay
Western Blotting for Acetylated p53
This protocol is designed to detect the levels of acetylated p53 in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer supplemented with protease and deacetylase inhibitors like Trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated p53 (Lys382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells and lyse them on ice using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total p53 and the loading control.
In Vitro SIRT1/SIRT2 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of SIRT1 and SIRT2.
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic SIRT1/SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to stop the reaction and a reagent to generate a fluorescent signal from the deacetylated substrate)
-
This compound
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate in a 96-well black plate.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the recombinant SIRT1 or SIRT2 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of SIRT1 and SIRT2. Its ability to induce cancer-specific apoptosis through multiple pathways makes it an attractive candidate for further preclinical and clinical investigation. The technical information and detailed protocols provided in this guide are intended to support and facilitate ongoing research into the therapeutic potential of this compound and other sirtuin inhibitors.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Salermide: A Sirtuin Inhibitor with Therapeutic Potential in Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Salermide, a synthetic small molecule, has emerged as a promising therapeutic agent for leukemia. It functions as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), NAD+-dependent class III histone deacetylases that are frequently overexpressed in various malignancies, including leukemia. By inhibiting these sirtuins, this compound triggers a cascade of molecular events culminating in cancer-specific apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data on its efficacy in leukemia cell lines, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action: Sirtuin Inhibition and Induction of Apoptosis
This compound exerts its anti-leukemic effects primarily through the inhibition of SIRT1 and SIRT2.[1][2] SIRT1, in particular, is known to deacetylate and inactivate various tumor suppressor proteins, including p53.[3] However, this compound's pro-apoptotic effect in several cancer cell lines, including some leukemia models, has been shown to be independent of p53 status.[1][2] This suggests a broader mechanism that can bypass common resistance pathways involving p53 mutations.
The primary mechanism of this compound-induced cell death is the induction of apoptosis.[1][2] This is achieved through the reactivation of pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[1][2] A key downstream pathway activated by this compound involves endoplasmic reticulum (ER) stress, leading to the upregulation of Death Receptor 5 (DR5) via the ATF4-ATF3-CHOP signaling axis.[4][5][6] This upregulation of DR5 sensitizes leukemia cells to apoptosis.
Figure 1: this compound's signaling pathway leading to apoptosis in leukemia cells.
Quantitative Data on this compound's Efficacy in Leukemia Cell Lines
The following tables summarize the quantitative effects of this compound on various leukemia cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Incubation Time (h) | IC50 (µM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 72 | Not explicitly stated, but potent antiproliferative effects observed at 100 µM | [2] |
| KG1A | Acute Myeloid Leukemia | 72 | Not explicitly stated, but potent antiproliferative effects observed at 100 µM | [2] |
| U937 | Histiocytic Lymphoma | Not Stated | Not explicitly stated, but significant apoptosis induction reported | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 48 | Not explicitly stated, but dose-dependent apoptosis observed (1 µM - 0.1 nM) | [8] |
Note: Specific IC50 values for this compound in leukemia cell lines are not consistently reported in the reviewed literature. The provided information reflects the observed potent anti-proliferative and pro-apoptotic effects at given concentrations.
Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptosis Induction (%) | Reference |
| MOLT-4 | 100 | 24 | Significant increase in apoptotic cells | [2] |
| KG1A | 100 | 72 | Significant increase in apoptotic cells | [2] |
| U937 | Not Stated | Not Stated | "Huge apoptosis induction" | [7] |
| Jurkat | 1 | 48 | Dose-dependent increase in apoptosis | [8] |
Table 3: Effect of this compound on Cell Cycle Progression in Leukemia Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |
| Jurkat | 1 | 48 | G0-G1 arrest | [8] |
| U937 | Not Stated | Not Stated | Decrease in S phase, increase in G0/G1 phase | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., MOLT-4, Jurkat) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by centrifugation.[12]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (e.g., 100 µg/mL) to 100 µL of the cell suspension.[12][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.[13]
Western Blotting for SIRT1 and Acetyl-p53
Western blotting is used to detect changes in the protein levels of SIRT1 and the acetylation status of its substrate, p53.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the leukemia cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1 and acetyl-p53 (e.g., anti-acetyl-p53 [Lys382]) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for leukemia by targeting SIRT1 and SIRT2, leading to cancer-specific apoptosis through the reactivation of pro-apoptotic genes and induction of the ER stress pathway. Its ability to induce cell death in a p53-independent manner is particularly noteworthy, suggesting its potential efficacy in a broader range of leukemia subtypes.
Further research is warranted to establish a more comprehensive quantitative profile of this compound's efficacy across a wider panel of leukemia cell lines, including primary patient samples. In vivo studies in relevant animal models are crucial to evaluate its therapeutic efficacy, pharmacokinetics, and potential toxicity. Additionally, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and enhance the clinical utility of this compound in the treatment of leukemia.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. This compound up-regulates death receptor 5 expression through the ATF4-ATF3-CHOP axis and leads to apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immunostep.com [immunostep.com]
- 14. kumc.edu [kumc.edu]
Methodological & Application
Application Notes and Protocols for Salermide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Salermide, a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), in cell culture experiments. This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound is a reverse amide compound that functions as a potent inhibitor of the NAD+-dependent class III histone deacetylases, SIRT1 and SIRT2.[1][2][3] Its primary antitumor activity stems from the induction of massive apoptosis in cancer cells.[1][4][5] The proapoptotic effect of this compound is often mediated through the reactivation of proapoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[1][6] Notably, this induction of apoptosis can occur in a manner that is independent of the tumor suppressor protein p53 in several cancer cell lines.[1][6] However, in some contexts, such as breast cancer cells, the apoptotic effect is dependent on functional p53.[4][7] Inhibition of both SIRT1 and SIRT2 by this compound has been shown to be necessary to induce p53 acetylation and subsequent cell death.[2][7]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound in different human cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration | Incubation Time | Observed Effects |
| MOLT4 | Leukemia | 25-100 µM | 24 h | Induction of apoptosis[5][8] |
| KG1A | Leukemia | Not specified | Not specified | Tumor-specific cell death[8] |
| K562 | Leukemia | Not specified | Not specified | Tumor-specific cell death[8] |
| Raji | Lymphoma | Not specified | Not specified | Tumor-specific cell death[8] |
| SW480 | Colon Cancer | 25-100 µM | 24 h | Induction of apoptosis[5] |
| RKO | Colon Cancer | Not specified | Not specified | Antiproliferative effects[4] |
| MDA-MB-231 | Breast Cancer | 25-100 µM | 24 h | Induction of apoptosis[4][5] |
| MCF-7 | Breast Cancer | IC50: 4.8 µM | 48 h | Reduced cell viability, induction of apoptosis[9][10] |
| SKOV-3 | Ovarian Cancer | IC50: 5.6 µM | 48 h | Dose-dependent apoptosis[9][11] |
| N87 | Gastric Cancer | Not specified | 48 h | Dose-dependent apoptosis[11] |
| Jurkat | T-cell Leukemia | Not specified | 48 h | Dose-dependent apoptosis[11] |
| H157 | Non-small cell lung cancer | Not specified | Not specified | Up-regulation of DR5 expression[12] |
| Calu-1 | Non-small cell lung cancer | Not specified | Not specified | Up-regulation of DR5 expression[12] |
| CRO cells | Colorectal Cancer | CC50: 6.7 µM | 72 h | Cytotoxicity[5] |
| CRC 1.1 cells | Colorectal Cancer | CC50: 9.7 µM | 72 h | Cytotoxicity[5] |
| 30PT cells | Pancreatic Cancer | CC50: 36.5 µM | 72 h | Cytotoxicity[5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.[2]
-
Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.84 mL of DMSO.[2]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once reconstituted, aliquot the stock solution and store at -20°C for up to 1 month to avoid repeated freeze-thaw cycles and loss of potency.[2]
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Culture cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[5][8][9]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5][11]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI Staining)
This protocol describes how to quantify this compound-induced apoptosis.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.
-
Incubate for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for a cell viability assay.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
Determining the Optimal Concentration of Salermide for In Vitro Studies
Application Notes and Protocols for Researchers
Introduction
Salermide is a potent small molecule inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases.[1][2][3][4] These enzymes play a crucial role in cell survival, apoptosis, and senescence, making them promising targets in cancer therapy.[1][4][5] this compound has been shown to induce tumor-specific cell death through a massive induction of apoptosis in a variety of human cancer cell lines.[1][6][7][8] The pro-apoptotic effect of this compound is primarily mediated through the inhibition of SIRT1, leading to the reactivation of epigenetically silenced pro-apoptotic genes.[1][4][6] Notably, this induction of apoptosis can be independent of p53 status in some cancer cells.[1][4]
The determination of an optimal working concentration of this compound is a critical first step for any in vitro study to ensure meaningful and reproducible results. An ideal concentration should elicit the desired biological response without causing non-specific effects or excessive cytotoxicity, unless cytotoxicity itself is the endpoint. This document provides a detailed guide for researchers to determine the optimal concentration of this compound for their specific in vitro experimental needs.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting the deacetylase activity of SIRT1 and SIRT2. In cancer cells, SIRT1 can deacetylate histones and other proteins, leading to the epigenetic silencing of pro-apoptotic genes. By inhibiting SIRT1, this compound prevents this deacetylation, leading to the re-expression of these genes and subsequent induction of apoptosis.
Caption: this compound inhibits SIRT1 and SIRT2, leading to apoptosis.
Data Presentation: this compound In Vitro Efficacy
The following tables summarize quantitative data from various in vitro studies on this compound, providing a starting point for concentration range selection.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Type |
| CRO | Colorectal | 72 | 6.7 | CellTiter-Glo |
| CRC 1.1 | Colorectal | 72 | 9.7 | CellTiter-Glo |
| 30PT | Pancreatic | 72 | 36.5 | CellTiter-Glo |
| MOLT4 | Leukemia | 24 | Varies (25-100 µM range tested) | MTT Assay |
| MDA-MB-231 | Breast | 24 | Varies (25-100 µM range tested) | MTT Assay |
| SW480 | Colon | 24 | Varies (25-100 µM range tested) | MTT Assay |
| MCF-7 | Breast | 24 | 80.56 | MTT Assay |
| MCF-7 | Breast | 48 | ~50 | Cell Proliferation |
| SKOV-3 | Ovarian | 48 | Dose-dependent effects (1 µM - 0.1 nM) | Cell Viability |
| Jurkat | Leukemia | 48 | Dose-dependent effects (1 µM - 0.1 nM) | Cell Viability |
| N87 | Gastric | 48 | Dose-dependent effects (1 µM - 0.1 nM) | Cell Viability |
Data compiled from multiple sources.[5][7][8][9][10]
Table 2: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect |
| Various Cancer Lines | 100 | Not Specified | Induction of cytosolic activated caspase 3 |
| MOLT4 | 25 | Not Specified | Reactivation of pro-apoptotic genes |
| A549 & Calu-1 | 50 | 4-6 | Induction of autophagic flux |
| MCF-7 | 50 | 24-48 | Induction of cell death |
Data compiled from multiple sources.[4][8][10][11]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a quantitative measure of its potency.
Materials:
-
This compound (lyophilized powder)[2]
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Selected cancer cell line(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from the stock solution. A common starting range is a serial dilution from 100 µM to 1 nM.[12]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Apoptosis Assessment by Flow Cytometry
This protocol describes how to assess the pro-apoptotic effect of this compound at various concentrations.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., based on the previously determined IC50, such as 0.5x, 1x, and 2x IC50).
-
Include a vehicle control and an untreated control.
-
-
Incubation:
-
Incubate the cells for a desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis).
-
Logical Relationships for Concentration Selection
The selection of the optimal this compound concentration is dependent on the specific research question and the desired outcome. The following diagram illustrates the logical considerations for this process.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
How to dissolve and prepare Salermide for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and laboratory use of Salermide, a potent inhibitor of SIRT1 and SIRT2 sirtuins. This compound has demonstrated strong, cancer-specific pro-apoptotic effects, making it a valuable tool in cancer research and drug development.
Product Information
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₂N₂O₂ | |
| Molecular Weight | 394.5 g/mol | |
| Appearance | Crystalline solid / Lyophilized powder | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 1105698-15-4 | [1] |
Solubility
This compound is soluble in organic solvents but sparingly soluble in aqueous solutions. It is crucial to first dissolve it in an appropriate organic solvent before preparing aqueous working solutions.
| Solvent | Solubility | Source |
| DMSO | ~30-78 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~8-10 mg/mL | [2] |
| Water | Insoluble | [2] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.25 mg/mL (after initial DMSO dissolution) | [1] |
Note: For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Storage and Stability
Proper storage is critical to maintain the potency and stability of this compound.
| Form | Storage Temperature | Stability | Source |
| Lyophilized Powder | -20°C (desiccated) | ≥ 4 years | [1] |
| Stock Solution in Solvent | -80°C | Up to 2 years | [3] |
| -20°C | Up to 1 month | [3] |
Recommendation: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage beyond one day.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) - Optional but recommended[1]
Procedure:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 15 mM stock, reconstitute 5 mg of powder in 0.84 mL of DMSO).
-
If possible, purge the vial with an inert gas to prevent oxidation.[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear solution.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C as per the stability guidelines.
Protocol 2: Preparation of Working Solution for Cell Culture (In Vitro Use)
This protocol describes the dilution of the stock solution for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired working concentration in your cell culture experiment.
-
Example: To prepare 10 mL of media with a final this compound concentration of 50 µM from a 15 mM stock:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (50 µM * 10 mL) / 15,000 µM = 0.0333 mL or 3.33 µL
-
-
-
Perform a serial dilution if necessary, especially for very low final concentrations, to ensure accurate pipetting.
-
Add the calculated volume of this compound stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex the medium as this can damage components like serum.
-
Immediately add the this compound-containing medium to your cells. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data for In Vitro Use
The effective concentration of this compound can vary depending on the cell line and the duration of treatment.
| Cell Line(s) | Assay Type | Concentration Range (µM) | Incubation Time | Outcome | Source |
| MOLT4, KG1A, K562, Raji, SW480, MDA-MB-231 | Cell Viability / Apoptosis | 25 - 100 | 24 - 72 hours | Dose-dependent increase in apoptosis | [3][5] |
| MOLT4 (Leukemia) | Apoptosis | ~20 (IC₅₀) | 72 hours | 90% apoptosis | [1] |
| CRO, CRC 1.1, 30PT (Cancer cells) | Cytotoxicity | CC₅₀: 6.7 - 36.5 | 72 hours | Cytotoxicity | [2] |
Mechanism of Action & Signaling Pathway
This compound functions as a potent inhibitor of SIRT1 and SIRT2, which are NAD⁺-dependent deacetylases.[6] In cancer cells, SIRT1 can epigenetically silence pro-apoptotic genes. By inhibiting SIRT1, this compound leads to the reactivation of these genes, inducing massive, tumor-specific apoptosis.[5][6][7] This effect has been shown to be largely independent of p53 in some contexts.[6][7]
Safety Precautions
This compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Refer to the Safety Data Sheet (SDS) for complete safety information.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | Sirtuin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Impact of Salermide on SIRT1 and SIRT2 Expression: A Detailed Guide to Western Blot Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, the sirtuin family of proteins, particularly SIRT1 and SIRT2, have emerged as significant targets. Salermide, a potent inhibitor of both SIRT1 and SIRT2, has demonstrated promising pro-apoptotic effects in various cancer cell lines. Understanding the molecular mechanisms underlying this compound's action is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the Western blot analysis of SIRT1 and SIRT2 expression following this compound treatment, intended for researchers, scientists, and drug development professionals.
Introduction
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play a critical role in various cellular processes, including cell survival, apoptosis, and metabolism. SIRT1 and SIRT2 are of particular interest in cancer research due to their involvement in tumorigenesis. This compound has been identified as a dual inhibitor of SIRT1 and SIRT2, inducing apoptosis in cancer cells.[1][2][3][4][5] The primary mechanism of this compound's antitumor activity is attributed to the induction of massive apoptosis, which appears to be primarily mediated through the inhibition of SIRT1.[1][2][3] This induction of apoptosis can be independent of p53 status in some cancer cells, suggesting a broader therapeutic potential.[1] Studies have shown that treatment with this compound can lead to a down-regulation of both SIRT1 and SIRT2 protein levels.[5] This guide offers a comprehensive protocol for utilizing Western blotting to quantify these changes in SIRT1 and SIRT2 expression upon this compound treatment.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound treatment on SIRT1 and SIRT2 protein expression in different cancer cell lines as determined by Western blot analysis.
| Cell Line | Treatment | SIRT1 Expression | SIRT2 Expression | Reference |
| SKOV-3 (Ovarian Cancer) | This compound (48h and 72h) | Down-regulated | Down-regulated | [5] |
| Jurkat (T-cell Leukemia) | This compound (48h and 72h) | Down-regulated | Down-regulated | [5] |
| MCF-7 (Breast Cancer) | This compound (50 µmol/L for 24h and 48h) | No significant change reported | No significant change reported | [6] |
| Human Breast Cancer Cells | This compound | Decreased expression | Not specified | [4] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess SIRT1 and SIRT2 expression after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture the desired cancer cell lines (e.g., SKOV-3, Jurkat, MCF-7) in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 15 mM stock, reconstitute 5 mg of this compound powder in 0.84 mL of DMSO.[4] Store the stock solution at -20°C.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) for various time points (e.g., 24h, 48h, 72h). Include a vehicle control group treated with an equivalent amount of DMSO.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to prevent protein degradation.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% MOPS or other suitable polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk (NFDM) or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SIRT1 (e.g., rabbit anti-SIRT1) and SIRT2 (e.g., rabbit anti-SIRT2) diluted in the blocking buffer overnight at 4°C. A loading control antibody, such as anti-β-actin or anti-α-tubulin, should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of SIRT1 and SIRT2 to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SIRT1 and SIRT2, leading to apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of SIRT1/SIRT2.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Detection of Salermide-Induced Apoptosis by Flow Cytometry
Introduction
Salermide is a synthetic, cell-permeable small molecule that functions as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases.[1][2][3] These enzymes play critical roles in cell survival, DNA repair, and epigenetic silencing. By inhibiting SIRT1, this compound can lead to the reactivation of proapoptotic genes that are epigenetically repressed in cancer cells, thereby inducing apoptosis.[1][4] This proapoptotic effect has been observed across a wide range of human cancer cell lines, often occurring in a p53-independent manner.[2][3] One of the key mechanisms involves the induction of endoplasmic reticulum stress, which up-regulates death receptor 5 (DR5), leading to caspase activation and programmed cell death.[5]
This application note provides a detailed protocol for quantifying this compound-induced apoptosis using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of this compound-Induced Apoptosis
This compound primarily induces apoptosis by inhibiting the deacetylase activity of SIRT1 and SIRT2.[8] The inhibition of SIRT1, in particular, prevents the deacetylation of various protein targets that are involved in suppressing cell death. This leads to the reactivation of silenced proapoptotic genes, triggering the apoptotic cascade.[1][2] Studies have shown this can occur independently of the tumor suppressor p53.[2] A significant pathway implicated in this compound's action is the induction of endoplasmic reticulum (ER) stress, which activates the ATF4-ATF3-CHOP signaling axis, culminating in the upregulation of Death Receptor 5 (DR5) and subsequent activation of the extrinsic apoptosis pathway.[5]
Experimental Protocol
This protocol is a general guideline for treating a cancer cell line (e.g., MCF-7, Jurkat, SKOV-3) with this compound and analyzing the apoptotic response.[8][9] Optimization of cell density, this compound concentration, and incubation time is recommended for each cell line.
A. Materials and Reagents
-
This compound (Soluble in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Adherent or suspension cancer cell line
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
B. Cell Seeding and Treatment
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency after 24 hours. For example, seed 2-5 x 10^5 cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare stock solutions of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM this compound), should be consistent and typically <0.1%.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).[8]
C. Cell Harvesting and Staining
-
For adherent cells: Carefully collect the culture supernatant, which contains floating (potentially apoptotic) cells. Wash the adherent cells once with PBS, then detach them using trypsin. Combine the trypsinized cells with their corresponding supernatant.
-
For suspension cells: Collect the cells directly from the wells.
-
Centrifuge the collected cell suspensions at approximately 300 x g for 5 minutes.[7]
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
While cells are washing, prepare 1X Binding Buffer by diluting the 10X stock with deionized water. You will need 500 µL per sample.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1-5 x 10^5 cells per sample.
-
Add 5 µL of Annexin V-FITC to each 100 µL cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution to each tube. Gently vortex the tubes.
-
Incubate the samples for 15-20 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Do not wash the cells. Keep samples on ice and protected from light until analysis.
D. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish compensation and quadrant gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data to determine the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
-
Experimental Workflow Diagram
Data Presentation: Representative Results
The following table summarizes example data obtained from a hypothetical experiment where a human cancer cell line was treated with increasing concentrations of this compound for 48 hours. The data demonstrates a dose-dependent increase in the percentage of apoptotic cells.
| This compound Conc. (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic / Necrotic (Annexin V+ / PI+) | % Total Apoptotic Cells |
| 0 (Vehicle Control) | 94.5 | 2.5 | 2.0 | 4.5 |
| 25 | 75.2 | 15.8 | 6.5 | 22.3 |
| 50 | 48.9 | 28.1 | 19.7 | 47.8 |
| 100 | 15.3 | 25.5 | 55.4 | 80.9 |
Note: This table presents illustrative data. Actual percentages will vary depending on the cell line, this compound concentration, and incubation time.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for Utilizing Salermide in a Mouse Model of Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The need for novel therapeutic strategies is paramount. Salermide, a reverse amide compound, has emerged as a promising agent due to its targeted mechanism of action.[1] It is a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases.[1][2]
The primary antitumor effect of this compound is the induction of massive, cancer-specific apoptosis.[1][2][3] This is primarily achieved through the inhibition of SIRT1. In many cancer cells, SIRT1 epigenetically silences pro-apoptotic genes. This compound's inhibition of SIRT1 leads to the reactivation of these genes, triggering programmed cell death.[1][3] Notably, this pro-apoptotic effect has been shown to be independent of p53 status in several cancer cell lines.[1] Furthermore, studies have demonstrated that this compound and related SIRT1/2 inhibitors are effective against glioblastoma multiforme cancer stem cells (CSCs), which are thought to be a key driver of tumor recurrence and therapeutic resistance.[4] Preclinical studies in mice have shown that this compound is well-tolerated at concentrations up to 100 µM when administered intraperitoneally, indicating a favorable safety profile for in vivo investigations.[1][2][3]
These application notes provide a framework for utilizing this compound in a preclinical orthotopic mouse model of glioblastoma, from in vivo study design to endpoint analysis.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that while in vitro and tolerability data are available, specific in vivo efficacy data for this compound in a published glioblastoma mouse model, such as tumor growth inhibition or survival extension, are not detailed in the currently available literature. The provided protocols are therefore representative and should be optimized for specific experimental conditions.
| Parameter | Value | Target | Notes | Reference |
| IC₅₀ (SIRT2 Inhibition) | 25.0 µM | SIRT2 | Mid-micromolar inhibitory activity. | [2] |
| Antiproliferative Effect | Potent against GBM CSCs | GBM CSCs | Demonstrated high efficacy against glioblastoma multiforme cancer stem cells. | [4] |
Table 1: In Vitro Activity of this compound. This table outlines the known inhibitory concentration and cellular effects of this compound.
| Parameter | Value | Route of Administration | Species | Notes | Reference |
| Tolerated Concentration | Up to 100 µM (in 100 µL volume) | Intraperitoneal (i.p.) | Mouse | No adverse health effects were observed based on diet, body weight, and behavioral changes. | [1][3] |
Table 2: In Vivo Administration and Tolerability of this compound. This table provides information on the administration and safety of this compound in mice.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% sterile DMSO. For example, dissolve this compound to a concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Store the stock solution in aliquots at -20°C.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Prepare the final dosing solution by diluting the stock solution in sterile saline. A common vehicle for in vivo studies that require DMSO for solubility is a final concentration of 5-10% DMSO in saline.
-
Example Calculation for a 100 µM dose in 100 µL injection volume:
-
Required amount of this compound per injection: 100 µM in 0.1 mL = 10 nmol.
-
From a 10 mM stock, take 1 µL (10 mM * 1 µL = 10 nmol).
-
Add this 1 µL of stock to 99 µL of sterile saline. This results in a final DMSO concentration of 1%.
-
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to mice via intraperitoneal injection.
-
The injection volume should be consistent across all animals, typically 100-200 µL for a mouse.
-
Protocol 2: Establishment of an Orthotopic Glioblastoma Mouse Model
This protocol details the stereotactic implantation of human glioblastoma cells into the brains of immunocompromised mice.
Materials:
-
Luciferase-expressing human glioblastoma cell line (e.g., U87-luc, GL261-luc)
-
Cell culture medium and reagents
-
Immunocompromised mice (e.g., athymic Nude or NOD/SCID mice, 6-8 weeks old)
-
Stereotactic apparatus for small animals
-
Anesthesia machine with isoflurane
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Betadine and 70% ethanol
-
Buprenorphine for analgesia
Procedure:
-
Cell Preparation:
-
Culture the luciferase-expressing glioblastoma cells under standard conditions.
-
On the day of surgery, harvest the cells when they are in the logarithmic growth phase.
-
Prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells per 5 µL. Keep the cell suspension on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Secure the mouse in the stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer a subcutaneous injection of buprenorphine for pre-operative analgesia.
-
Shave the scalp and sterilize the area with Betadine and 70% ethanol.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. Using the stereotactic coordinates for the desired brain region (e.g., right striatum: +0.5 mm anterior, +2.0 mm lateral from bregma; -3.0 mm ventral from the dura), mark the injection site.
-
Create a small burr hole at the marked site using a micro-drill, being careful not to damage the underlying dura mater.
-
Lower the Hamilton syringe needle to the predetermined depth.
-
Slowly inject the 5 µL cell suspension over 5-10 minutes to avoid backflow.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-Operative Care:
-
Monitor the mouse until it fully recovers from anesthesia.
-
Provide post-operative analgesia as required.
-
Monitor the animal's weight and general health daily for the first week and then regularly thereafter.
-
Protocol 3: In Vivo Efficacy Study of this compound
This protocol outlines a representative experimental design to evaluate the antitumor efficacy of this compound.
Procedure:
-
Tumor Establishment and Baseline Imaging:
-
Approximately 7-10 days after cell implantation, confirm tumor engraftment and establish a baseline tumor size using bioluminescent imaging (BLI).
-
Administer D-luciferin (e.g., 150 mg/kg, i.p.) to the mice and image them using an in vivo imaging system (IVIS) 10-15 minutes later.
-
Quantify the bioluminescent signal (total flux in photons/second) from the head region.
-
-
Animal Randomization and Treatment:
-
Based on the baseline BLI signal, randomize the mice into treatment groups to ensure an even distribution of tumor sizes (e.g., n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., 1% DMSO in saline, i.p. daily)
-
Group 2: this compound Treatment (e.g., dose based on tolerability, i.p. daily)
-
-
Begin the treatment regimen. The duration of treatment can be for a fixed period (e.g., 21-28 days) or until a pre-defined endpoint.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using BLI once or twice weekly.
-
Graph the average bioluminescent signal for each group over time to visualize tumor progression.
-
-
Survival Analysis:
-
Monitor the mice for signs of tumor-related morbidity (e.g., significant weight loss, neurological symptoms, lethargy).
-
The primary endpoint is typically survival. Euthanize mice when they reach pre-defined humane endpoints.
-
Generate a Kaplan-Meier survival curve and perform statistical analysis (e.g., log-rank test) to compare the survival between the treatment and control groups.
-
Protocol 4: Ex Vivo Analysis of Apoptosis in Tumor Tissue
This protocol describes how to assess the induction of apoptosis in tumor tissues at the end of the in vivo study.
Materials:
-
Microscope slides
-
Formalin or Paraformaldehyde (PFA)
-
Paraffin embedding reagents
-
Microtome
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit or antibodies against cleaved caspase-3
-
DAB substrate kit and hematoxylin for counterstaining
Procedure:
-
Tissue Collection and Fixation:
-
At the study endpoint, euthanize the mice and carefully excise the brains.
-
Fix the brains in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
-
Immunohistochemistry for Cleaved Caspase-3 or TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required by the antibody manufacturer's protocol.
-
Follow the instructions provided with the TUNEL assay kit or the cleaved caspase-3 antibody protocol for staining. This typically involves blocking endogenous peroxidases, blocking non-specific binding, incubating with the primary antibody or TUNEL reaction mixture, followed by incubation with a secondary antibody-enzyme conjugate.
-
Develop the signal using a chromogen like DAB, which produces a brown precipitate at the site of the target.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Imaging and Quantification:
-
Image the stained slides using a bright-field microscope.
-
Quantify the level of apoptosis by counting the number of positive cells (brown-stained) per high-power field in the tumor region.
-
Compare the apoptotic index between the this compound-treated and vehicle control groups.
-
Visualizations
Caption: this compound inhibits SIRT1, preventing histone deacetylation and reactivating pro-apoptotic genes.
Caption: Experimental workflow for evaluating this compound in a glioblastoma mouse model.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Salermide in High-Throughput Screening for Anticancer Drugs
Application Note
Introduction
Salermide is a potent inhibitor of SIRT1 and SIRT2, which are Class III histone deacetylases (HDACs) that play a crucial role in cell survival, apoptosis, and senescence.[1][2] By inhibiting these sirtuins, this compound has been shown to induce tumor-specific cell death in a variety of human cancer cell lines, making it a promising candidate for anticancer drug development.[1][3] This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize potential anticancer compounds. It also outlines methods to investigate its mechanism of action.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of SIRT1 and SIRT2.[1][4] This inhibition leads to the reactivation of proapoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[3][5] The induction of apoptosis by this compound has been observed to be independent of p53 status in several cancer cell lines.[4][5] Furthermore, in some cancer types, such as non-small cell lung cancer, this compound has been shown to up-regulate the expression of Death Receptor 5 (DR5) through the ATF4-ATF3-CHOP signaling pathway, further promoting apoptosis.[6]
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MOLT4 | Leukemia | 72 | ~20-100 | [5] |
| KG1A | Leukemia | 72 | ~20-100 | [4] |
| K562 | Leukemia | Not Specified | ~20-100 | [7] |
| Raji | Lymphoma | Not Specified | ~20-100 | [4] |
| SW480 | Colon Cancer | 24 | ~50 | [4] |
| RKO | Colon Cancer | Not Specified | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 24 | ~100 | [4] |
| MCF-7 | Breast Cancer | 24 | 80.56 | [1][7] |
| SKOV-3 | Ovarian Cancer | 48 | ~36.5-50.9 | [8] |
| N87 | Gastric Cancer | 48 | Not Specified | [1] |
| Jurkat | T-cell Leukemia | 48 | Not Specified | [1] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used.
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: High-throughput screening workflow.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Cancer cell lines
-
This compound (and other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis
This protocol is used to detect changes in protein expression levels related to this compound's mechanism of action.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-SIRT2, anti-acetylated-p53, anti-p53, anti-DR5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
References
- 1. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SIRT1 Enzymatic Activity in the Presence of Salermide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase involved in various cellular processes, including stress resistance, metabolism, and longevity. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic development. Salermide has been identified as a potent inhibitor of SIRT1 and SIRT2, demonstrating pro-apoptotic effects in cancer cells.[1][2][3][4] Accurate measurement of SIRT1 enzymatic activity in the presence of this compound is critical for understanding its mechanism of action and for the development of novel therapeutics targeting sirtuins.
These application notes provide detailed protocols for a fluorometric SIRT1 activity assay optimized for use with this compound. It includes considerations for potential assay interference and methods to ensure data accuracy.
Mechanism of this compound Inhibition
This compound is a reverse amide compound that acts as a potent inhibitor of both SIRT1 and SIRT2.[2][4] Its inhibitory action leads to the hyperacetylation of SIRT1 substrates, such as p53, which can trigger apoptosis in cancer cells.[1] Some studies suggest this compound's pro-apoptotic effect can be p53-independent, occurring through the reactivation of epigenetically silenced pro-apoptotic genes.[5][6]
Data Presentation
Table 1: Inhibitory Activity of this compound against Sirtuins
| Sirtuin Target | IC50 (μM) | Notes |
| SIRT1 | ~76.2-90 | This compound demonstrates potent inhibition of SIRT1. The IC50 can vary depending on assay conditions. |
| SIRT2 | ~45 | This compound is also a potent inhibitor of SIRT2. |
Data compiled from multiple sources indicating a range of reported IC50 values.
Experimental Protocols
Protocol 1: In Vitro Fluorometric SIRT1 Activity Assay with this compound
This protocol is adapted from commercially available SIRT1 assay kits, with specific modifications to account for the presence of this compound. The assay is based on the deacetylation of a fluorogenic peptide substrate derived from p53, Arg-His-Lys-Lys(ε-acetyl)-AMC.[7][8] Deacetylation by SIRT1 allows for cleavage by a developer, releasing the fluorescent aminomethylcoumarin (AMC) group.
Materials:
-
Recombinant human SIRT1
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 Substrate (p53-derived peptide with acetylated lysine and a fluorescent reporter)
-
NAD+
-
Developer Solution (Trypsin-based)
-
Stop Solution (e.g., Nicotinamide)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in SIRT1 Assay Buffer to desired concentrations. Note: Keep the final DMSO concentration below 1% in the assay to avoid solvent effects.
-
Prepare a dilution series of this compound for IC50 determination.
-
Thaw all other reagents on ice and prepare working solutions as recommended by the manufacturer.
-
-
Assay Setup:
-
Set up the following reactions in a 96-well black microplate. It is recommended to perform all reactions in triplicate.
-
| Well Type | Reagent | Volume (µL) |
| Blank (No Enzyme) | SIRT1 Assay Buffer | X |
| NAD+ Solution | Y | |
| Substrate Solution | Z | |
| This compound/Vehicle | V | |
| Negative Control (No NAD+) | SIRT1 Enzyme | A |
| SIRT1 Assay Buffer | B | |
| Substrate Solution | Z | |
| This compound/Vehicle | V | |
| Positive Control (Vehicle) | SIRT1 Enzyme | A |
| NAD+ Solution | Y | |
| Substrate Solution | Z | |
| Vehicle (DMSO in Assay Buffer) | V | |
| Test (this compound) | SIRT1 Enzyme | A |
| NAD+ Solution | Y | |
| Substrate Solution | Z | |
| This compound Solution | V | |
| This compound Interference Control | SIRT1 Assay Buffer | X |
| NAD+ Solution | Y | |
| Substrate Solution | Z | |
| This compound Solution | V | |
| Developer Solution | D |
-
Reaction Incubation:
-
Add the components in the order listed above, with the substrate solution added last to initiate the reaction.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Development and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
To determine the effect of this compound on the assay components, compare the fluorescence of the "this compound Interference Control" to the "Blank". Any significant difference indicates interference.
-
Calculate the percent inhibition of SIRT1 activity by this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well)]
-
Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Diagrams
Caption: Workflow for measuring SIRT1 activity with this compound.
Caption: this compound inhibits SIRT1, leading to p53 acetylation and apoptosis.
References
- 1. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols for In Vivo Delivery of Salermide in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salermide is a synthetic, cell-permeable, reversible, and potent inhibitor of the NAD+-dependent histone deacetylases SIRT1 and SIRT2. It has demonstrated pro-apoptotic effects in a variety of cancer cell lines, making it a compound of interest for preclinical anticancer research. These application notes provide detailed protocols for the in vivo delivery of this compound in mouse xenograft models, based on available preclinical data. The primary mechanism of action involves the inhibition of SIRT1, leading to the reactivation of epigenetically silenced pro-apoptotic genes in a predominantly p53-independent manner.
Data Presentation
| Treatment Group | Animal Model | Tumor Cell Line | Dosage | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Nude Mice | (e.g., A549) | - | Intraperitoneal | Daily | Data to be filled by the researcher | - | Data to be filled by the researcher |
| This compound | Nude Mice | (e.g., A549) | 100 µM | Intraperitoneal | Daily | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
Signaling Pathways
This compound exerts its pro-apoptotic effects primarily through the inhibition of SIRT1 and SIRT2. This leads to the hyperacetylation of various protein targets, including histones, which results in the reactivation of silenced tumor suppressor and pro-apoptotic genes.
Caption: this compound inhibits SIRT1/SIRT2, leading to apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 28-30G needles
Procedure:
-
Stock Solution Preparation (1 mM):
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 394.47 g/mol . To prepare a 1 mM stock solution, dissolve 0.394 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation (100 µM in 10% DMSO/90% Corn Oil):
-
In a sterile 1.5 mL microcentrifuge tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the 1 mM this compound stock solution in DMSO to the corn oil.
-
Vortex the mixture vigorously for at least 2 minutes to create a stable emulsion. It is crucial to ensure the solution is homogenous before injection. Prepare this working solution fresh before each set of injections.
-
-
Vehicle Control Preparation:
-
In a separate sterile tube, mix 100 µL of sterile DMSO with 900 µL of sterile corn oil.
-
Vortex thoroughly.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for a preclinical in vivo xenograft study.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cells for implantation (e.g., A549, HCT116)
-
Matrigel (optional, can improve tumor take rate)
-
Prepared this compound and vehicle solutions
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Acclimatization:
-
House the mice in a specific pathogen-free facility for at least one week to allow for acclimatization before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor establishment.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer 100 µL of the prepared this compound working solution (100 µM) or vehicle control via intraperitoneal injection daily. A study has reported a treatment duration of 34 days.[1]
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The study endpoint can be a predetermined tumor volume limit (e.g., 1500-2000 mm³), a specific study duration, or signs of significant morbidity.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific cell lines, animal models, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Suboptimal Responses to Salermide in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salermide in their cancer cell line experiments. The focus is to address challenges related to low sensitivity or suboptimal responses to this compound treatment and to provide strategies to enhance its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, reverse amide compound that acts as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cell survival, apoptosis, and senescence. By inhibiting SIRT1 and SIRT2, this compound can induce apoptosis (programmed cell death) in a wide range of human cancer cell lines.[3][4] Its primary mechanism involves the reactivation of pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[3][5]
Q2: Is the cytotoxic effect of this compound dependent on p53 status?
The dependence of this compound's pro-apoptotic effect on the tumor suppressor protein p53 appears to be cell-type specific. Some studies have shown that this compound induces apoptosis in a p53-independent manner.[2][3] However, other research indicates that for certain cancer cell lines, such as breast cancer cells, the presence of functional p53 is essential for this compound-induced apoptosis.[6] Therefore, the p53 status of the cancer cell line being investigated is an important factor to consider.
Q3: Why do different cancer cell lines show varying sensitivity to this compound?
The differential sensitivity of cancer cell lines to this compound can be attributed to several factors, including:
-
Expression levels of SIRT1 and SIRT2: Higher levels of these enzymes may require higher concentrations of this compound for effective inhibition.
-
Status of p53 and other tumor suppressor genes: As mentioned, the functionality of p53 can influence the apoptotic response to this compound in some cell lines.
-
Activity of compensatory signaling pathways: Cancer cells can develop mechanisms to bypass the effects of SIRT1/2 inhibition.
-
Proliferation rate: Studies have suggested that this compound may be more effective in slower-proliferating cancer cells.
Troubleshooting Guide: Suboptimal Response to this compound
This guide provides a structured approach to troubleshoot experiments where cancer cell lines exhibit low sensitivity or a suboptimal apoptotic response to this compound treatment.
Problem: Low or no induction of apoptosis observed after this compound treatment.
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The half-maximal inhibitory concentration (IC50) for this compound can vary significantly between cell lines.
Possible Cause 2: Intrinsic low sensitivity of the cancer cell line.
-
Solution 1: Combination Therapy with Cisplatin. Co-treatment with the chemotherapeutic agent cisplatin has been shown to have a synergistic effect with this compound, significantly increasing apoptosis in cancer cells. This combination may help to overcome intrinsic low sensitivity.
-
Solution 2: Combination Therapy with a p300 Activator. The histone acetyltransferase p300 and SIRT1 have opposing effects on p53 acetylation and activity. Combining this compound with a p300 activator, such as Cholera Toxin B (CTB), can lead to hyperacetylation and reactivation of p53, thereby enhancing apoptosis in cancer cells.[7][8]
Possible Cause 3: Inaccurate assessment of apoptosis.
-
Solution: Utilize multiple methods to assess apoptosis. Complementary assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and Western blot analysis for cleavage of caspase-3 and PARP can provide a more comprehensive picture of apoptotic induction.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 80.56 | 24 |
| Jurkat | T-cell Leukemia | > 1 | 48 |
| SKOV-3 | Ovarian Cancer | > 1 | 48 |
| N87 | Gastric Carcinoma | > 1 | 48 |
Data extracted from a study on the combination of this compound and Cholera Toxin B.[7]
Table 2: Effect of Combination Therapy on Apoptosis in MCF-7 Cells
| Treatment | Duration (h) | % of Apoptotic Cells |
| Control | 24 | ~5% |
| This compound (80.56 µM) + CTB (85.43 µM) | 24 | ~20% |
| Control | 48 | ~5% |
| This compound (80.56 µM) + CTB (85.43 µM) | 48 | ~45% |
| Control | 72 | ~5% |
| This compound (80.56 µM) + CTB (85.43 µM) | 72 | ~60% |
Data represents the approximate percentage of apoptotic cells as determined by flow cytometry.[7]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (and/or combination agents) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound (and/or combination agents) as required.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, SIRT2, p53, acetyl-p53, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits SIRT1/SIRT2, leading to apoptosis.
Caption: Combination therapies to overcome low this compound sensitivity.
Caption: Workflow for assessing this compound's effects.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Salermide for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of Salermide for in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the NAD+-dependent class III histone deacetylases SIRT1 and SIRT2.[1][2][3] By inhibiting these sirtuins, this compound can induce apoptosis (programmed cell death) in a variety of cancer cell lines.[2][4][5] Its pro-apoptotic effect is often mediated by the reactivation of proapoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[5][6][7] Notably, this induction of apoptosis can be independent of the tumor suppressor protein p53 in some cancer types.[6][7]
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
This compound's bioavailability is significantly influenced by its solubility. It is poorly soluble in water, which can pose a challenge for in vivo delivery.[2] However, it is soluble in several organic solvents. Understanding these properties is the first step in developing an effective delivery strategy.
Data Summary: this compound Properties
| Property | Value | Source |
| Molecular Weight | 394.47 g/mol | [2][8] |
| Molecular Formula | C26H22N2O2 | [2][8] |
| Water Solubility | Insoluble | [2] |
| DMSO Solubility | 40 mg/mL to 78 mg/mL | [2][9] |
| Ethanol Solubility | ~8-10 mg/mL | [2][9] |
| DMF Solubility | ~30 mg/mL | [9] |
Q3: Has this compound been used in in vivo animal studies before?
Yes, this compound has been administered to mice in several studies. It was reported to be well-tolerated at concentrations up to 100 µM when administered via intraperitoneal (i.p.) injection.[2][5][6][10][11] These studies have shown that this compound can exert its anti-tumor effects in vivo.[6][7]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or upon injection.
-
Cause: This is likely due to the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer for injection, the this compound may crash out.
-
Solution:
-
Use a co-solvent system: Try to maintain a certain percentage of the organic solvent in the final injection volume. However, be mindful of the toxicity of the solvent to the animals.
-
Formulate a suspension: For some routes of administration, like oral gavage, a homogenous suspension can be prepared using agents like carboxymethylcellulose sodium (CMC-Na).[2]
-
Explore advanced formulations: For improved solubility and stability, consider lipid-based or polymeric nanoparticle formulations.[1][12]
-
Issue 2: Low or inconsistent efficacy of this compound in in vivo experiments.
-
Cause: This could be due to poor bioavailability, meaning the compound is not reaching the target tissue in sufficient concentrations. This can be caused by poor absorption, rapid metabolism, or rapid clearance.
-
Solution:
-
Optimize the delivery vehicle: The choice of vehicle is critical. For a poorly soluble compound like this compound, a simple aqueous solution is unlikely to be effective. Experiment with different formulations as outlined in the experimental protocols below.
-
Consider alternative routes of administration: While i.p. injection has been used, other routes might be more suitable depending on the tumor model. However, oral bioavailability is expected to be a challenge due to poor solubility.
-
Perform pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system, a PK study is highly recommended. This will provide data on the concentration of this compound in the plasma and target tissues over time.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is based on commonly used methods for administering poorly soluble compounds in vivo.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). Ensure it is fully dissolved.
-
In a sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and to prevent precipitation.
-
The final concentration of this compound should be adjusted based on the desired dose for the animal.
-
Administer the formulation to the animals via i.p. injection immediately after preparation.
Protocol 2: Preparation of this compound Oral Suspension
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
Methodology:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Levigate the this compound powder with a small amount of the CMC-Na solution to form a smooth paste.
-
Gradually add the remaining CMC-Na solution to the paste while stirring continuously to form a homogenous suspension.
-
Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits SIRT1/SIRT2, leading to the reactivation of pro-apoptotic genes and subsequent cell death.
Experimental Workflow for Improving this compound Bioavailability
Caption: A systematic workflow for developing and evaluating this compound formulations to improve in vivo bioavailability.
Troubleshooting Logic for Unexpected In Vivo Results
Caption: A logical guide for troubleshooting unexpected experimental outcomes when using this compound in vivo.
References
- 1. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. veterinaria.org [veterinaria.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Salermide treatment duration for maximum apoptotic effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Salermide to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases.[1][2] By inhibiting these sirtuins, this compound can lead to the reactivation of pro-apoptotic genes that are epigenetically silenced in cancer cells.[1][3] This process can occur independently of p53, a common tumor suppressor protein.[1][4] The antitumor activity of this compound is primarily due to a significant induction of apoptosis.[1][2]
Q2: What is the optimal concentration and duration of this compound treatment for inducing apoptosis?
The optimal concentration and treatment duration for this compound are cell-line dependent.[5] However, most studies report effective concentrations in the range of 25-100 µM with incubation times of 24, 48, or 72 hours.[4][5] The most potent apoptotic effect is often observed after 48 hours of incubation.[5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and can be reconstituted in DMSO to create a stock solution.[6] For example, a 15 mM stock can be made by dissolving 5 mg of powder in 0.84 mL of DMSO.[6] The lyophilized powder should be stored at -20°C and is stable for up to 24 months.[6] Once in solution, it should be stored at -20°C and used within one month to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]
Q4: What are the known signaling pathways affected by this compound?
This compound's primary mechanism is the inhibition of SIRT1 and SIRT2.[1][2] This can lead to:
-
Reactivation of pro-apoptotic genes: this compound can reactivate genes that promote apoptosis which are often silenced in cancer cells by SIRT1.[1][4]
-
p53 acetylation: In some cell lines, this compound treatment leads to increased acetylation and activation of the tumor suppressor protein p53.[6]
-
Upregulation of Death Receptor 5 (DR5): this compound has been shown to upregulate the expression of DR5, leading to apoptosis through the ATF4-ATF3-CHOP axis.[7][8] This suggests an induction of endoplasmic reticulum stress.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptotic effect observed | Suboptimal concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be too short for the specific cell line. | Perform a dose-response experiment with a range of concentrations (e.g., 10, 25, 50, 75, 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions. |
| Cell line resistance: Some cell lines may be inherently more resistant to this compound-induced apoptosis. | Review the literature for IC50 values of this compound in various cell lines to gauge expected sensitivity. Consider using a positive control cell line known to be sensitive to this compound. | |
| Improper this compound preparation or storage: The compound may have degraded due to improper handling. | Ensure this compound is reconstituted and stored as recommended. Use a fresh stock solution. | |
| High variability between experimental replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a calibrated pipette. |
| Edge effects in multi-well plates: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Inconsistent drug addition: Variability in the volume of this compound added to each well. | Use a calibrated multichannel pipette for adding the drug solution to minimize variability. | |
| Unexpected cytotoxicity in control (vehicle-treated) cells | DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a vehicle-only control to assess its effect. |
| Difficulty interpreting Western blot results for apoptotic markers | Poor antibody quality: The primary or secondary antibodies may not be specific or sensitive enough. | Use antibodies that have been validated for your specific application (e.g., Western blotting) and target species. |
| Incorrect protein loading: Unequal amounts of protein loaded into the gel lanes. | Perform a protein quantification assay (e.g., BCA assay) on your cell lysates and normalize the loading amounts. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. | |
| Timing of cell harvest: The expression of apoptotic markers can be transient. | Perform a time-course experiment and harvest cells at different time points after this compound treatment to capture the peak expression of your target proteins. |
Data Presentation
Table 1: Effect of this compound Treatment Duration on Apoptosis in Various Cancer Cell Lines
| Cell Line | Concentration (µM) | 24h (% Apoptosis) | 48h (% Apoptosis) | 72h (% Apoptosis) | Reference |
| MOLT4 (Leukemia) | 100 | ~15% (early), ~35% (late) | Not Reported | Not Reported | [4] |
| K562 (Leukemia) | 100 | ~10% (early), ~20% (late) | Not Reported | Not Reported | [4] |
| SW480 (Colon) | 100 | ~5% (early), ~10% (late) | Not Reported | Not Reported | [4] |
| MDA-MB-231 (Breast) | 100 | <5% (early), ~5% (late) | Not Reported | Not Reported | [4] |
| Jurkat (T-cell leukemia) | Not Specified | Dose-dependent increase | Most potent effect | Dose-dependent increase | [5] |
| SKOV-3 (Ovarian) | Not Specified | Dose-dependent increase | Most potent effect | Dose-dependent increase | [5] |
| N87 (Gastric) | Not Specified | Dose-dependent increase | Most potent effect | Dose-dependent increase | [5] |
| MCF-7 (Breast) | 80.56 | Significant increase | Significant increase | Significant increase | [3][9] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (24h Treatment)
| Cell Line | IC50 (µM) | Reference |
| MOLT4 (Leukemia) | ~40 | [4] |
| KG1A (Leukemia) | ~50 | [4] |
| Raji (Lymphoma) | ~60 | [4] |
| K562 (Leukemia) | ~70 | [4] |
| SW480 (Colon) | ~80 | [4] |
| MCF-7 (Breast) | 80.56 | [10] |
| MDA-MB-231 (Breast) | >100 | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V Staining
This protocol is based on standard Annexin V staining procedures for flow cytometry.
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Detection of Apoptotic Markers by Western Blot
This is a general protocol for detecting changes in apoptosis-related proteins.[15][16][17][18]
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for optimizing this compound treatment.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Addressing off-target effects of Salermide in research models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Salermide in research models and to address potential off-target effects and experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during experiments with this compound.
1. What is the primary mechanism of action of this compound?
This compound is an inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3][4][5] Its primary on-target effect is the induction of apoptosis in a wide range of human cancer cell lines, often with greater potency than its parent compound, sirtinol.[1][4] This pro-apoptotic effect is primarily mediated through the inhibition of SIRT1.[1][2]
2. I am observing inconsistent levels of apoptosis in my cancer cell line after this compound treatment. What could be the cause?
Inconsistent apoptotic response to this compound can be attributed to several factors:
-
Cell Line Specificity: The pro-apoptotic effect of this compound is highly cell-line-dependent.[6] For instance, it has been shown to be more effective in slow-proliferating cell lines like SKOV-3 (ovarian cancer) and hematologic cancers such as Jurkat (T-cell leukemia).[6]
-
p53 Status: There are conflicting reports regarding the dependency of this compound's effects on the tumor suppressor p53. Some studies show that this compound induces apoptosis in a p53-independent manner by reactivating epigenetically silenced pro-apoptotic genes.[1][2] Other studies, particularly in breast cancer models, suggest that functional p53 is essential for this compound-induced apoptosis.[7] It is crucial to know the p53 status of your cell line and consider this as a potential source of variability.
-
Drug Concentration and Treatment Duration: The induction of apoptosis is dose- and time-dependent.[4] Ensure you have performed a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and media composition can influence cellular response to drug treatment. Maintain consistent cell culture practices to ensure reproducibility.
3. Is the pro-apoptotic effect of this compound mediated through SIRT2 inhibition and subsequent tubulin acetylation?
While this compound does inhibit SIRT2, its primary pro-apoptotic effect in many cancer cell lines appears to be independent of global tubulin and H4K16 acetylation, which are downstream of SIRT2.[1][2][8] The induction of apoptosis is more strongly linked to the inhibition of SIRT1 and the subsequent reactivation of pro-apoptotic genes.[1][2][8] However, in some contexts, inhibition of both SIRT1 and SIRT2 is required to induce p53 acetylation and cell death.[3]
4. I am seeing changes in cellular stress markers after this compound treatment. Is this an off-target effect?
This compound has been reported to induce endoplasmic reticulum (ER) stress, leading to the upregulation of Death Receptor 5 (DR5) in non-small cell lung cancer cells.[9] This is mediated through the ATF4-ATF3-CHOP axis.[9] this compound can also modulate the generation of reactive oxygen species (ROS). While these effects may not be due to direct binding to other proteins, they represent important cellular responses to SIRT1/2 inhibition that can contribute to the overall phenotype and should be considered in your experimental design and data interpretation.
5. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[3] For a stock solution, it can be dissolved in DMSO and stored at -20°C for up to a month to maintain potency. For long-term storage, it is recommended to store the lyophilized powder at -20°C, desiccated, for up to 24 months.[3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across various cell lines.
| Target | IC50 | Assay Conditions |
| SIRT1 | ~90 µM (for 80% inhibition) | In vitro fluorescent activity assay |
| SIRT2 | ~25 µM (for 80% inhibition) | In vitro fluorescent activity assay |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MOLT4 | Leukemia | ~20 | 72 |
| KG1A | Leukemia | < 25 | 24 |
| K562 | Leukemia | ~75 | 24 |
| Raji | Lymphoma | < 25 | 24 |
| SW480 | Colon Cancer | ~100 | 24 |
| MDA-MB-231 | Breast Cancer | > 100 | 24 |
| MCF-7 | Breast Cancer | 80.56 | 24 |
| CRO cells | Colorectal Cancer | 6.7 | 72 |
| CRC 1.1 cells | Colorectal Cancer | 9.7 | 72 |
| 30PT cells | Pancreatic Cancer | 36.5 | 72 |
Table 2: this compound IC50 Values in Various Cancer Cell Lines. [4][10]
Key Experimental Protocols
1. Western Blotting for SIRT1 and Acetyl-p53
This protocol is for assessing the on-target effect of this compound by measuring the levels of SIRT1 and the acetylation of its substrate, p53.
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-SIRT1 (e.g., Cell Signaling Technology #2310)
-
Anti-acetyl-p53 (Lys382)
-
Anti-p53
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the quantification of apoptotic cells following this compound treatment.
-
Cell Preparation:
-
Treat cells with this compound. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic cell dissociation method.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visual Diagrams
Caption: this compound's primary signaling pathways.
Caption: Troubleshooting inconsistent apoptosis results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Salermide stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Salermide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, reversible inhibitor of the NAD+-dependent histone deacetylases SIRT1 and SIRT2.[1][2][3][4][5] It has been shown to have a stronger inhibitory effect on SIRT2 than on SIRT1 in vitro.[5] Its primary mechanism of action in cancer cells is the induction of apoptosis by reactivating proapoptotic genes that are epigenetically silenced by SIRT1.[2][3][4] This proapoptotic effect is notably independent of p53 status in many cancer cell lines.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions in both its lyophilized and solution forms. Improper storage can lead to a loss of potency.
-
Lyophilized Powder: Store desiccated at -20°C for up to 3 years.[4] Some suppliers guarantee stability for 24 months under these conditions.[1]
-
Stock Solutions: Prepare aliquots to avoid multiple freeze-thaw cycles.[1][4] Store stock solutions at -20°C for up to one month or at -80°C for up to one year for longer-term storage.[4][6]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents. The choice of solvent may depend on the specific requirements of your experiment.
-
Choose a Solvent: this compound is soluble in DMSO (up to 40 mg/mL), ethanol (up to 10 mg/mL), and DMF (up to 30 mg/mL).[1]
-
Reconstitution Example: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.84 mL of DMSO.[1]
-
Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Q4: What is the known stability of this compound in different forms?
The stability of this compound is dependent on its form (lyophilized or in solution) and the storage temperature.
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C (desiccated) | 24 months to 3 years[1][4] |
| Solution in DMSO | -20°C | Up to 1 month[1][4] |
| Solution in DMSO | -80°C | Up to 1 year[4][6] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | 1. Degradation: The compound may have degraded due to improper storage (e.g., exposure to room temperature for extended periods, multiple freeze-thaw cycles). 2. Incorrect Concentration: Errors in calculating the concentration of the stock or working solution. | 1. Verify Storage: Ensure that the lyophilized powder and stock solutions have been stored according to the recommendations (-20°C or -80°C, desiccated for powder). 2. Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from the lyophilized powder. 3. Recalculate Concentration: Double-check all calculations for preparing the stock and working solutions. |
| Precipitation of this compound in cell culture media | 1. Low Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. 2. High Final Concentration of Organic Solvent: The final concentration of the solvent (e.g., DMSO) in the media may be too high, causing the compound to precipitate when diluted. | 1. Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to maintain solubility and minimize solvent toxicity. 2. Stepwise Dilution: Perform serial dilutions of the stock solution in your cell culture medium to prevent rapid changes in solvent polarity that can cause precipitation. 3. Warm the Media: Gently warm the cell culture media to 37°C before adding the this compound solution, which may help with solubility. |
| Inconsistent experimental results | 1. Variability in Stock Solution: Incomplete dissolution of the lyophilized powder when preparing the stock solution. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and loss of potency. 3. Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. | 1. Ensure Complete Dissolution: When preparing the stock solution, ensure the powder is completely dissolved by vortexing or sonication. 2. Use Aliquots: Always aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles. 3. Cell Line Characterization: If using a new cell line, perform a dose-response experiment to determine the optimal concentration of this compound. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a solution over time.
Objective: To quantify the degradation of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade DMSO (or other solvent of interest)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-20 min: 30-90% Mobile Phase B
-
20-25 min: 90% Mobile Phase B
-
25-26 min: 90-30% Mobile Phase B
-
26-30 min: 30% Mobile Phase B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Analysis:
-
At each time point, dilute a sample of the stored this compound solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound inhibits SIRT1/SIRT2, leading to the reactivation of proapoptotic genes and subsequent apoptosis.
Experimental Workflow: this compound Stability Assessment
Caption: Workflow for determining the stability of this compound using HPLC analysis over time.
References
- 1. TNF-induced signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bosterbio.com [bosterbio.com]
Why is Salermide not inducing apoptosis in my cell line?
Welcome to the Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where Salermide is not inducing the expected apoptotic response in their cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
This compound is an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases.[1][2] Its pro-apoptotic effect is primarily mediated through the inhibition of SIRT1.[1][3] This inhibition leads to the reactivation of pro-apoptotic genes that are epigenetically silenced in cancer cells.[1][3] Notably, this induction of apoptosis by this compound has been shown to be independent of p53 in some cancer cell lines.[1][3]
Q2: Is the apoptotic effect of this compound consistent across all cell lines?
No, the apoptotic effect of this compound is cell-line dependent.[4] Different cancer cell lines exhibit varying sensitivity to this compound, with some being more responsive than others.[4] For instance, greater dose-dependent apoptotic effects have been observed in Jurkat, SKOV-3, and N87 cells compared to other cell lines.[4]
Q3: What is the typical timeframe for observing this compound-induced apoptosis?
The timeframe for observing apoptosis can vary depending on the cell line and the concentration of this compound used. Apoptotic events can generally be detected between 8 and 72 hours post-treatment. Some studies have shown the most potent apoptotic effect after 48 hours of incubation.[4] It is recommended to perform a time-course experiment to determine the optimal window for your specific cell model.[5]
Q4: Can this compound induce other types of cell death?
While the primary reported effect of this compound is the induction of apoptosis, it's important to consider other potential outcomes.[3] If apoptosis is not observed, it's worth investigating whether other forms of cell death, such as necrosis or autophagy, are occurring.[5]
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing the expected apoptotic effects after treating your cells with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Setup
Issue: The this compound compound may be degraded, or the stock solution may have been improperly prepared or stored.
Troubleshooting Actions:
-
Confirm Compound Quality: Ensure the this compound used is of high purity and has been stored according to the manufacturer's instructions, typically at low temperatures and protected from light.[6]
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a powder stock for each experiment to rule out degradation of stock solutions.[6]
-
Positive Control: Use a well-characterized apoptosis inducer (e.g., Staurosporine, Camptothecin) on a known sensitive cell line to confirm that your experimental setup and apoptosis detection methods are working correctly.[5][7]
Step 2: Optimize Experimental Conditions
Issue: The concentration of this compound and the treatment duration may not be optimal for your specific cell line.
Troubleshooting Actions:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound. Test a range of concentrations (e.g., 1 µM to 100 µM).[1][4]
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for apoptosis induction (e.g., 24, 48, 72 hours).[4]
Table 1: Reported Effective Concentrations and Incubation Times for this compound
| Cell Line | Effective Concentration | Incubation Time | Reference |
| MOLT4 | 25 µM | 24 hours | [3] |
| Jurkat | 1 µM - 0.1 nM | 48 hours (most potent) | [4] |
| SKOV-3 | 1 µM - 0.1 nM | 48 hours (most potent) | [4] |
| N87 | 1 µM - 0.1 nM | 48 hours (most potent) | [4] |
| MCF-7 | Not specified | 48 - 72 hours | [8] |
| Human NSCLC cells | Not specified | Not specified | [9] |
Step 3: Assess Cell Health and Characteristics
Issue: The health and intrinsic properties of your cell line could be influencing its response to this compound.
Troubleshooting Actions:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[5] Use cells with a low passage number.
-
Cell Confluency: Use an optimal cell confluency, typically around 70-80%, at the time of treatment.[6]
-
Intrinsic Resistance: Be aware that your cell line may have intrinsic resistance to apoptosis. This can be due to various factors, including the expression levels of pro- and anti-apoptotic proteins like the Bcl-2 family members.[10]
Step 4: Investigate the Molecular Pathway
Issue: A component of the this compound-induced apoptotic pathway may be deficient or altered in your cell line.
Troubleshooting Actions:
-
SIRT1/SIRT2 Expression: Confirm that your cell line expresses SIRT1 and SIRT2, the primary targets of this compound.[4]
-
Downstream Markers: Analyze the expression and activation of key proteins in the apoptotic pathway. This can include checking for the cleavage of caspase-3 and PARP via Western blotting.[6]
-
Alternative Pathways: this compound has been shown to induce apoptosis through endoplasmic reticulum (ER) stress and upregulation of Death Receptor 5 (DR5).[9] Consider investigating markers of ER stress (e.g., ATF4, CHOP) and the expression of DR5.[9]
Experimental Protocols
Protocol 1: General Procedure for Induction of Apoptosis with this compound
-
Cell Seeding: Plate your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the predetermined amount of time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Apoptosis Assessment: Harvest the cells and assess for apoptosis using your chosen method (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay, or Western blot for cleaved PARP and caspase-3).
Protocol 2: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Harvesting: After treatment with this compound, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Salermide Application in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Salermide, focusing on strategies to minimize its toxicity in normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent deacetylases.[1][2] Its primary mechanism of action in cancer cells is the inhibition of SIRT1, which leads to the reactivation of pro-apoptotic genes that are epigenetically silenced in tumorigenic cells.[2][3][4] This targeted reactivation induces apoptosis, or programmed cell death, specifically in cancer cells.
Q2: How does this compound differentiate between normal and cancer cells?
This compound exhibits a high degree of cancer-specificity. In many cancer cell lines, SIRT1 is overexpressed and plays a crucial role in suppressing pro-apoptotic genes, thus promoting cell survival. By inhibiting SIRT1, this compound restores the normal apoptotic processes in these cells. In contrast, normal cells, such as the human fibroblast cell line MRC-5, maintain a natural apoptotic balance, and the inhibition of sirtuins has been shown to have a minimal effect on their viability.[5][6]
Q3: What is the role of p53 in this compound-induced apoptosis?
The involvement of the tumor suppressor protein p53 in this compound's mechanism can be cell-type dependent. In some cancer cell lines, such as MCF-7 breast cancer cells, this compound's pro-apoptotic effect is associated with the acetylation and activation of p53.[7] However, in other cancer cell types, this compound has been shown to induce apoptosis independently of p53 status.[2][3]
Q4: What is the observed toxicity of this compound in normal cells?
Studies have consistently shown that this compound has minimal toxicity in non-tumorigenic cell lines. For instance, the normal human lung fibroblast cell line MRC-5 has been shown to be largely unaffected by this compound at concentrations that are cytotoxic to various cancer cell lines.[1][4][5] One study reported that after 24 hours of incubation with 100 µM this compound, there was no significant reduction in the number of viable MRC-5 cells.[4] Another study described the apoptotic sensitivity of MRC-5 cells to this compound as "negligible".[5]
Q5: Are there any known off-target effects of this compound?
The available research primarily points to SIRT1 and SIRT2 as the main targets of this compound. While all small molecules have the potential for off-target effects, current data suggests that the primary mechanism of this compound's action and its cancer-specific cytotoxicity are mediated through the inhibition of these sirtuins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal control cells. | 1. Incorrect this compound concentration. 2. Contamination of normal cell culture. 3. Extended incubation time beyond recommended protocols. 4. Cell line specific sensitivity. | 1. Verify the final concentration of this compound. Perform a dose-response curve to determine the optimal concentration. 2. Ensure the purity of the normal cell line through routine cell culture maintenance and testing. 3. Adhere to the recommended incubation times (typically 24-72 hours). 4. If using a novel normal cell line, perform a baseline cytotoxicity assay to establish its sensitivity to this compound. |
| Inconsistent pro-apoptotic effects in cancer cells. | 1. Cell line variability in SIRT1 dependency. 2. Inconsistent this compound potency. 3. Sub-optimal cell culture conditions. | 1. Confirm the SIRT1 expression and dependency of your cancer cell line. 2. Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. 3. Maintain optimal cell density and health. |
| Difficulty dissolving this compound. | Improper solvent or concentration. | This compound is soluble in DMSO.[7] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Organism | IC50 / CC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Adenocarcinoma | Human | 80.56 | 24 |
| MOLT4 | Acute Lymphoblastic Leukemia | Human | < 25 | 24 |
| KG1A | Acute Myelogenous Leukemia | Human | < 25 | 24 |
| Raji | Burkitt's Lymphoma | Human | < 25 | 24 |
| K562 | Chronic Myelogenous Leukemia | Human | ~50 | 24 |
| SW480 | Colon Adenocarcinoma | Human | ~75 | 24 |
| MDA-MB-231 | Breast Adenocarcinoma | Human | ~75 | 24 |
| CRO | Colorectal Cancer | Human | 6.7 | 72 |
| CRC 1.1 | Colorectal Cancer | Human | 9.7 | 72 |
| 30PT | Pancreatic Cancer | Human | 36.5 | 72 |
| MRC-5 | Normal Lung Fibroblast | Human | > 100 (negligible effect) | 24 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound's differential effect on normal vs. cancer cells.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
Enhancing the specificity of Salermide for SIRT1 over SIRT2
Welcome, researchers, scientists, and drug development professionals. This technical support center provides detailed guidance on the use of Salermide, with a focus on strategies to enhance its specificity for SIRT1 over SIRT2. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound, or N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide, is a synthetic small molecule inhibitor of the class III histone deacetylases (HDACs), specifically targeting sirtuins. It is a derivative of sirtinol and exhibits inhibitory activity against both SIRT1 and SIRT2.[1][2] While it inhibits both isoforms, some studies suggest its pro-apoptotic effects in cancer cells are primarily mediated through the inhibition of SIRT1.[1][3]
Q2: What is the reported selectivity of this compound for SIRT1 versus SIRT2?
A2: this compound is generally considered a dual SIRT1/SIRT2 inhibitor. The half-maximal inhibitory concentration (IC50) values can vary between studies and experimental conditions, but it is typically observed to inhibit both enzymes in the micromolar range. Some reports suggest it is more efficient at inhibiting SIRT2 compared to SIRT1, while others indicate comparable activity.[3][4] For precise comparative data, please refer to the data table below.
Q3: Is it possible to enhance the specificity of this compound for SIRT1?
A3: Currently, there are no commercially available, pre-modified versions of this compound with guaranteed enhanced specificity for SIRT1. However, medicinal chemistry efforts have explored analogs of the sirtinol and this compound scaffold.[5] Structure-activity relationship (SAR) studies suggest that modifications to the chemical structure can alter the potency and selectivity profile. Researchers can approach this by synthesizing novel analogs or by carefully designing experimental conditions to favor the observation of SIRT1-specific effects. For more details, see the "Strategies for Enhancing SIRT1 Specificity" section.
Q4: What are the known downstream effects of this compound treatment in cells?
A4: this compound has been shown to induce apoptosis in a variety of cancer cell lines, an effect often attributed to its inhibition of SIRT1.[1][4] This can lead to the reactivation of pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[1] The role of p53 in this compound-induced apoptosis appears to be context-dependent, with some studies showing p53-independent apoptosis and others suggesting p53 is essential.[1] Furthermore, this compound treatment can lead to a downregulation of SIRT1 and SIRT2 protein levels.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Compound Solubility. this compound has poor water solubility and is typically dissolved in DMSO.[2] Precipitation of the compound in aqueous assay buffers or cell culture media can lead to inconsistent effective concentrations.
-
Solution: Always prepare fresh dilutions from a high-concentration DMSO stock. Visually inspect for any precipitation after dilution. Consider using a small percentage of a non-ionic surfactant like Tween-20 in biochemical assays to maintain solubility, but first, verify that the surfactant does not interfere with the assay.
-
-
Possible Cause 2: Cell Health and Density. The metabolic state and passage number of your cells can influence their sensitivity to sirtuin inhibitors.
-
Solution: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the time of treatment and use a standardized cell density for all experiments.
-
-
Possible Cause 3: NAD+ Concentration. As sirtuin activity is NAD+-dependent, variations in intracellular NAD+ levels can affect the apparent potency of inhibitors.
-
Solution: Control for factors that can alter NAD+ levels, such as cell density and media conditions. When comparing experiments, ensure these parameters are consistent.
-
Issue 2: Observed cellular phenotype may be due to off-target effects.
-
Possible Cause: Lack of Specificity. this compound inhibits both SIRT1 and SIRT2, and potentially other proteins at higher concentrations. The observed effect may not be solely due to SIRT1 inhibition.
-
Solution 2: Genetic Validation. Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out SIRT1 or SIRT2. If the genetic silencing of SIRT1 phenocopies the effect of this compound, it provides strong evidence for on-target activity.[7]
-
Solution 3: Dose-Response Analysis. Perform a careful dose-response analysis. Off-target effects often manifest at higher concentrations. Identify the minimal effective concentration to minimize the risk of off-target pharmacology.
Issue 3: Discrepancy between in vitro (biochemical) and in-cell activity.
-
Possible Cause 1: Cell Permeability and Efflux. this compound may have limited permeability across the cell membrane or be actively removed by efflux pumps.
-
Solution: While direct measurement of intracellular concentration can be challenging, you can perform time-course experiments to see if a longer incubation period increases the effect. If permeability is a suspected issue, exploring analogs with improved physicochemical properties may be necessary.
-
-
Possible Cause 2: Subcellular Localization. SIRT1 is primarily nuclear, while SIRT2 is predominantly cytoplasmic. The ability of this compound to reach the appropriate subcellular compartment is crucial for its activity.
-
Solution: Consider cellular fractionation and western blotting to assess the levels of acetylated SIRT1 or SIRT2 substrates in the respective compartments.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against SIRT1 and SIRT2 from various sources. Note that these values can differ based on the assay conditions.
| Sirtuin Isoform | IC50 (µM) | Reference(s) |
| SIRT1 | ~76.2 | [8] |
| SIRT2 | ~45.0 | [8] |
| SIRT1 | Inhibition of ~80% at 90 µM | [3] |
| SIRT2 | Inhibition of ~80% at 25 µM | [3] |
| SIRT1/SIRT2 | 20-100 (in various cancer cells) | [9] |
Experimental Protocols & Methodologies
1. In Vitro Sirtuin Inhibition Assay (Fluorogenic)
This protocol provides a general method for assessing the inhibitory activity of this compound against recombinant human SIRT1 and SIRT2.
-
Materials:
-
Recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 3-fold dilution series.
-
In a 96-well plate, add the assay buffer, sirtuin enzyme (e.g., 100 nM final concentration), and this compound at various concentrations. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate (e.g., 50 µM final concentration) and NAD+ (e.g., 500 µM final concentration).
-
Incubate the plate for 1-2 hours at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to SIRT1 and SIRT2 in intact cells.
-
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Thermocycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
SDS-PAGE and Western blot reagents
-
Antibodies against SIRT1 and SIRT2
-
-
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by performing three freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using antibodies for SIRT1 and SIRT2.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT1 and SIRT2 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Strategies for Enhancing SIRT1 Specificity
While this compound is a dual inhibitor, the following approaches can be employed to investigate and potentially enhance its specificity for SIRT1.
1. Structure-Activity Relationship (SAR)-Guided Analog Synthesis
-
Rationale: SAR studies on sirtinol, the parent compound of this compound, have shown that modifications to the chemical scaffold can influence selectivity.
-
Approach:
-
Focus on the Anilide Moiety: Some studies suggest that benzamide and anilide derivatives of the sirtinol scaffold can exhibit increased potency against SIRT1.[5] Synthesizing and testing a focused library of this compound analogs with modifications at this position could yield compounds with improved SIRT1 selectivity.
-
Avoid Carbethoxy Groups: Conversely, the introduction of carbethoxy groups has been associated with higher SIRT2 specificity. Avoiding such modifications would be prudent when aiming for SIRT1 selectivity.
-
Computational Docking: Utilize molecular docking simulations with the crystal structures of SIRT1 and SIRT2 to predict how different functional groups on the this compound scaffold might interact with the active sites of each isoform. This can guide the rational design of new analogs.
-
2. Experimental Design to Favor SIRT1-Specific Readouts
-
Rationale: Even with a non-selective inhibitor, experimental design can help isolate the effects of inhibiting one target over another.
-
Approach:
-
Cell Line Selection: Use cell lines where SIRT1 is known to play a dominant, non-redundant role in a particular pathway of interest. For instance, in certain cancer types, the pro-apoptotic effects of this compound have been shown to be mediated by SIRT1, not SIRT2, through RNAi experiments.[3]
-
Substrate-Specific Assays: Focus on cellular readouts that are highly specific to SIRT1 activity. For example, monitor the acetylation status of a well-established and relatively specific SIRT1 substrate (e.g., a particular lysine residue on p53) as opposed to a substrate that is targeted by both SIRT1 and SIRT2.
-
Combination with a SIRT2-Selective Inhibitor: In a cellular assay, pre-treatment with a highly selective SIRT2 inhibitor could be used to saturate the SIRT2 target. Subsequent addition of this compound would then primarily elicit effects due to SIRT1 inhibition. This approach requires careful validation and control experiments.
-
Visualizations
Caption: Simplified signaling pathways of SIRT1 and SIRT2 and their inhibition by this compound.
Caption: Workflow for developing and validating this compound analogs with enhanced SIRT1 specificity.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of this compound-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Dealing with Salermide precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salermide, focusing on the common issue of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of SIRT1 and SIRT2 (Sirtuin 1 and 2), which are NAD+-dependent deacetylases.[1][2][3][4] By inhibiting these sirtuins, this compound can induce apoptosis (programmed cell death) in a variety of cancer cell lines.[1][3][4][5][6][7][8] Its pro-apoptotic effect is often mediated by the reactivation of genes that promote apoptosis, which are epigenetically silenced by SIRT1 in cancer cells.[1][2][3] Notably, this induction of apoptosis can be independent of p53 status in many cancer types.[1][3][4][6]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media.[9][10] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be caused by several factors, including:
-
Improper Dissolution: Not dissolving this compound completely in an appropriate organic solvent before adding it to the aqueous medium.
-
High Final Concentration: Attempting to achieve a working concentration that is too high for its solubility in the final culture medium.
-
Low DMSO Concentration: The final concentration of the solvent (like DMSO) in the medium may be too low to keep the compound in solution.
-
Media Composition: The pH and composition of the cell culture medium can influence the solubility of this compound.[11][12][13][14]
-
Temperature Changes: Moving the medium from a warmer temperature (like a 37°C water bath) to a cooler one can decrease the solubility of the compound.
Q3: What is the recommended solvent and storage condition for this compound?
This compound should first be dissolved in an organic solvent before being diluted in aqueous solutions.[9] DMSO is the most commonly recommended solvent.[2][8][9][15] It is also soluble in ethanol and DMF.[2]
-
Storage of Powder: The lyophilized powder should be stored at -20°C and is stable for several years.[2][9][16]
-
Storage of Stock Solution: Once dissolved, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for up to a month, or at -80°C for longer-term storage (up to a year).[2][16]
Troubleshooting Guide
Issue: I observed a precipitate after adding my this compound stock solution to the cell culture medium.
This is a common issue due to this compound's low aqueous solubility.[9] Here are some steps to troubleshoot and prevent this problem:
-
Verify Stock Solution Concentration and Clarity: Ensure your this compound stock solution in DMSO is fully dissolved and does not contain any visible precipitate before you use it. If needed, gently warm the stock solution to 37°C to aid dissolution.
-
Optimize the Dilution Method:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Add dropwise while vortexing: Add the this compound stock solution drop by drop to the pre-warmed medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Avoid preparing large volumes of stock in media: Prepare the final working concentration of this compound in the medium immediately before you plan to use it. Do not store this compound diluted in cell culture medium for extended periods.[9]
-
-
Check the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, and for many cell lines, it should not exceed 0.1% to avoid solvent toxicity.[10] If you need to use a higher concentration of this compound, you may need to prepare a more concentrated initial stock in DMSO.
-
Consider the pH of the Medium: While most cell culture media are buffered, their pH can change over time or with exposure to atmospheric CO2.[12][13][14] Ensure your medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding this compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | ~30-78 mg/mL | [2][7][9] |
| DMF | ~30 mg/mL | [2][9] |
| Ethanol | ~8-10 mg/mL | [2][7] |
| Aqueous Buffers | Sparingly soluble | [9] |
Table 2: Recommended Concentrations and IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Working Concentration | IC50 Value (approx.) | Reference(s) |
| MOLT4 | Leukemia | 25-100 µM | ~20 µM | [3][9][16] |
| MCF-7 | Breast Cancer | 25-50 µM | Not specified, but significant inhibition at 25 µM | [17][18] |
| MDA-MB-231 | Breast Cancer | 25-100 µM | Not specified | [4][16] |
| SW480 | Colon Cancer | 25-100 µM | Not specified | [6][16] |
| Jurkat | Leukemia | 1 µM - 0.1 nM | Not specified | [5] |
| SKOV-3 | Ovarian Cancer | 1 µM - 0.1 nM | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 394.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5 mg of this compound powder.
-
Add 0.84 mL of anhydrous DMSO to the powder.[2]
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to facilitate dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][16]
Protocol 2: Diluting this compound into Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 15 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube
Procedure:
-
Determine the final working concentration of this compound needed for your experiment.
-
Calculate the volume of this compound stock solution required. For example, to make 10 mL of medium with a final concentration of 50 µM this compound from a 15 mM stock:
-
(15,000 µM) * V1 = (50 µM) * (10,000 µL)
-
V1 = 33.3 µL
-
-
Add the required volume of pre-warmed complete medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, add the calculated volume of this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the freshly prepared this compound-containing medium immediately for your cell culture treatment.
Visualizations
Caption: this compound inhibits SIRT1/SIRT2, leading to the expression of pro-apoptotic genes and subsequent cell death.
Caption: A typical experimental workflow for treating cells with this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Apoptosis | Sirtuin | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of environmental and cultural conditions on medium pH and explant growth performance of Douglas-fir ( Pseudotsuga menziesii) shoot cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Salermide Against Other Sirtuin Inhibitors: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the sirtuin inhibitor Salermide with other established inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the selection of appropriate research tools. The document covers quantitative efficacy data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Sirtuins and Their Inhibition
Sirtuins are a family of NAD+-dependent protein deacetylases (and in some cases, ADP-ribosyltransferases) that are critical regulators of numerous cellular processes, including gene expression, metabolism, DNA repair, and cell survival.[1][2] The seven mammalian sirtuins, SIRT1 through SIRT7, have emerged as significant therapeutic targets for a range of age-related diseases, including cancer and neurodegenerative disorders.[3][4][5] Consequently, the development of small-molecule inhibitors to modulate sirtuin activity is an area of intense research.
This compound is a sirtuin inhibitor, developed as a derivative of sirtinol, with potent inhibitory activity against SIRT1 and SIRT2.[1][6][7][8] It has been shown to induce apoptosis specifically in cancer cells, largely through a SIRT1-mediated pathway, making it a compound of significant interest in oncology research.[6][7][9][10] This guide compares the efficacy of this compound to other common sirtuin inhibitors like Sirtinol, Cambinol, Nicotinamide, EX-527, AGK2, and Suramin.
Comparative Efficacy: In Vitro Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data below, compiled from various in vitro enzymatic assays, compares the IC50 values of this compound and other inhibitors against the most common targets, SIRT1 and SIRT2.
| Inhibitor | Target(s) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Other SIRT Targets & Notes |
| This compound | SIRT1, SIRT2 | 76.2[11] | 25.0 - 45.0[11][12] | A derivative of Sirtinol with stronger inhibitory effects.[1] |
| Sirtinol | SIRT1, SIRT2 | 37.6 - 131[1][11][13] | 38 - 103.4[11][13] | One of the early-discovered sirtuin inhibitors.[1] |
| Cambinol | SIRT1, SIRT2 | 56[1] | 59[1] | A β-naphthol compound; weak inhibition against SIRT5.[1] |
| Nicotinamide | Pan-Sirtuin | 50 - 184 (general)[1] | 1.16[14] | A natural byproduct of the sirtuin reaction and a pan-sirtuin inhibitor.[1] |
| EX-527 (Selisistat) | SIRT1 selective | 0.038 - 0.38[14][15] | 32.6[14] | Highly selective for SIRT1 over SIRT2 (~200-fold).[4] |
| AGK2 | SIRT2 selective | >35 (minimally affects) | 3.5[13] | A potent and selective SIRT2 inhibitor.[3][13] |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297[16][17] | 1.15[16][17] | Also a potent inhibitor of SIRT5 (IC50 = 22 µM).[17] |
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its primary anticancer effects by inducing a massive apoptotic response in cancer cells while sparing normal, non-tumorigenic cells.[6][10][18] Experimental evidence strongly suggests that this activity is mediated primarily through the inhibition of SIRT1.[6][7][9]
In many cancer types, SIRT1 deacetylates and inactivates the tumor suppressor protein p53.[1] By inhibiting SIRT1, this compound can lead to the hyperacetylation and reactivation of p53, triggering apoptosis.[8][14] However, a key finding is that this compound's pro-apoptotic effect is often p53-independent.[6][7][9] This is achieved through the reactivation of other pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[6][7][9] Studies using RNA interference to knock down SIRT1, but not SIRT2, replicated the apoptotic effects of this compound, confirming SIRT1 as the primary target for this outcome.[7][9] The drug's effect was also shown to be independent of global tubulin acetylation, a major downstream target of SIRT2.[6][9]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections detail common protocols used to assess the efficacy of sirtuin inhibitors.
In Vitro Fluorometric Sirtuin Activity Assay
This assay quantitatively measures the enzymatic activity of a sirtuin and the potency of inhibitors in a cell-free system. The principle involves the deacetylation of a fluorophore-linked peptide substrate by the sirtuin enzyme. A developer solution then cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.[19][20][21]
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+ solution
-
Assay Buffer (e.g., PBS or HEPES-based)
-
Sirtuin inhibitor (e.g., this compound, dissolved in DMSO)
-
Developer solution
-
Stop Solution (often contains Nicotinamide, a pan-sirtuin inhibitor)[20][22]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. Prepare a master mix containing the sirtuin enzyme and the acetylated peptide substrate in assay buffer.
-
Reaction Initiation: To the wells of a 96-well plate, add the desired concentration of the inhibitor. Include wells for a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the deacetylation reaction to proceed.
-
Reaction Termination and Development: Add the Stop Solution/Developer mixture to each well. This terminates the sirtuin reaction and initiates the development of the fluorescent signal.[22]
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow the developer to act.
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm or 400/505 nm).[19][20]
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This cell-based assay is used to assess the effect of a sirtuin inhibitor on the proliferation and viability of cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MOLT4, MCF-7, SW480)[10]
-
Complete cell culture medium
-
Sirtuin inhibitor (e.g., this compound, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the sirtuin inhibitor (e.g., 0, 25, 50, 75, 100 µM of this compound).[10] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the viability against inhibitor concentration to evaluate the dose-dependent cytotoxic or anti-proliferative effects.
Conclusion
This compound is a potent dual inhibitor of SIRT1 and SIRT2, demonstrating significant pro-apoptotic activity specifically in cancer cells.[6][23] While other inhibitors offer greater potency or selectivity for a single sirtuin isoform (e.g., EX-527 for SIRT1, AGK2 for SIRT2), this compound's strength lies in its robust induction of cell death, which appears to be primarily mediated through its inhibition of SIRT1's epigenetic silencing functions.[7][9] Its efficacy in p53-independent contexts makes it a valuable tool for studying cancer cell death mechanisms and a promising candidate for further therapeutic development.[6][7] The choice of inhibitor will ultimately depend on the specific research question, whether it be dissecting the role of a single sirtuin isoform or investigating broader anti-cancer effects.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 3. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Trends in Sirtuin Activator and Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 20. mybiosource.com [mybiosource.com]
- 21. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits - CD BioSciences [epigenhub.com]
- 22. abcam.cn [abcam.cn]
- 23. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Salermide vs. Sirtinol: A Comparative Analysis of Sirtuin Inhibitors in Cancer Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent sirtuin inhibitors, Salermide and Sirtinol, focusing on their efficacy and mechanisms of action in cancer cells. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and Sirtinol against sirtuin enzymes and various cancer cell lines, providing a quantitative basis for comparison.
| Compound | Target | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | SIRT1 | - | 76.2 | In vitro enzyme assay | [1] |
| SIRT2 | - | 25.0 - 45.0 | In vitro enzyme assay | [1][2] | |
| MCF-7 (Breast) | 80.56 | MTT Assay (24h) | [3] | ||
| MOLT4 (Leukemia) | < 25 | Cell Viability Assay | [4] | ||
| KG1A (Leukemia) | < 25 | Cell Viability Assay | [4] | ||
| SW480 (Colon) | < 50 | Cell Viability Assay | [4] | ||
| Raji (Lymphoma) | < 50 | Cell Viability Assay | [4] | ||
| Sirtinol | SIRT1 | - | 37.6 - 131 | In vitro enzyme assay | [1] |
| SIRT2 | - | 38 - 103.4 | In vitro enzyme assay | [1] | |
| MCF-7 (Breast) | 43.5 (48h), 48.6 (24h), 51 | MTT/Cell Viability Assay | [5][6] | ||
| MDA-MB-231 (Breast) | 83 | Cell Viability Assay | [5] | ||
| H1299 (Lung) | Moderate (48-131) | Growth Arrest Assay | [7] | ||
| PC3 (Prostate) | Not specified | Growth Inhibition Assay | [4] | ||
| Du145 (Prostate) | Not specified | Growth Inhibition Assay | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and Sirtinol function as inhibitors of SIRT1 and SIRT2, NAD+-dependent class III histone deacetylases. Their anti-cancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest. However, the specific signaling cascades they trigger appear to differ.
This compound-Induced Apoptosis: this compound has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[1][8] This leads to the upregulation of Death Receptor 5 (DR5), which in turn activates a caspase cascade, culminating in programmed cell death.[1][8] The key mediators in this pathway include Activating Transcription Factor 4 (ATF4), Activating Transcription Factor 3 (ATF3), and C/EBP homologous protein (CHOP).[1] The activation of this pathway involves the cleavage of caspase-8, caspase-9, and caspase-3.[8]
Sirtinol-Induced Apoptosis: Sirtinol's pro-apoptotic activity involves the modulation of the Akt/β-catenin/Foxo3A signaling axis. By inhibiting SIRT1, Sirtinol leads to the downregulation of the pro-survival protein Akt and the oncogenic transcription factor β-catenin. Concurrently, it promotes the activity of the pro-apoptotic transcription factor Foxo3A. This shift in signaling balance results in the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspase-3 and apoptosis.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and Sirtinol on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Sirtinol stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and Sirtinol in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 values.
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay is employed to quantify the percentage of apoptotic cells following treatment with this compound or Sirtinol.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for Acetyl-p53 Detection
This technique is utilized to determine the effect of this compound and Sirtinol on the acetylation status of the tumor suppressor protein p53.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-p53, anti-total-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total p53 and a loading control (e.g., β-actin) to normalize the results.
Conclusion
Both this compound and Sirtinol demonstrate significant anti-cancer properties through the inhibition of SIRT1 and SIRT2, leading to apoptosis in various cancer cell lines. This compound appears to be a more potent inhibitor of SIRT2 and may act through a distinct ER stress-mediated pathway, while Sirtinol's effects are linked to the Akt/β-catenin/Foxo3A axis. The choice between these two compounds for further investigation will depend on the specific cancer type and the signaling pathways of interest. The provided data and protocols offer a solid foundation for researchers to design and conduct comparative studies to further elucidate the therapeutic potential of these sirtuin inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Effects of Salermide in Patient-Derived Xenografts: A Comparative Guide
A notable gap in the current preclinical evaluation of Salermide, a promising SIRT1/SIRT2 inhibitor, is the absence of efficacy data from patient-derived xenograft (PDX) models. While in vitro studies have demonstrated its potent pro-apoptotic effects across various cancer cell lines, its performance in more clinically relevant in vivo settings remains to be robustly validated. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the potential of this compound by juxtaposing its known in vivo activity with that of alternative SIRT1/SIRT2 inhibitors and standard-of-care chemotherapies in PDX models.
This document summarizes available preclinical data, outlines detailed experimental protocols for future PDX studies, and visualizes the key signaling pathways and experimental workflows to guide further research into this compound's anticancer potential.
Comparative Efficacy in Preclinical Models
Due to the lack of this compound studies in PDX models, this section presents a compilation of its efficacy in traditional cell-line derived xenografts, alongside data from other SIRT1/SIRT2 inhibitors and standard-of-care treatments in PDX models for relevant cancer types. This indirect comparison serves as a benchmark for what might be expected from future this compound PDX studies.
This compound and Alternative SIRT1/SIRT2 Inhibitors
| Compound | Cancer Type | Preclinical Model | Key Efficacy Results | Reference |
| This compound | Leukemia (MOLT4) | Cell-Line Derived Xenograft | Well tolerated at concentrations up to 100 µM; induced tumor-specific cell death.[1][2] | [1][2] |
| EX-527 | Breast Cancer | Cell-Line Derived Xenograft | In combination with shSIRT4, counteracted the effects of SIRT4 decline on tumor growth. |
Standard-of-Care Chemotherapy in Patient-Derived Xenografts
| Cancer Type | Standard-of-Care Regimen | PDX Model Efficacy | Reference |
| Acute Myeloid Leukemia (AML) | Cytarabine + Daunorubicin | In a study of AML PDX models, this combination led to a significant reduction in leukemia burden.[3] | [3] |
| Acute Lymphoblastic Leukemia (ALL) | Vincristine + Prednisone | Standard treatment for ALL, with high remission rates in pediatric patients.[4][5] | [4][5] |
| Colorectal Cancer | 5-Fluorouracil (5-FU) + Irinotecan | In a panel of 49 colorectal cancer PDX models, 92% responded to irinotecan and 45% to 5-FU.[6] | [6] |
| Breast Cancer | Doxorubicin + Cyclophosphamide | A study of triple-negative breast cancer PDX models showed varied responses, with some models exhibiting significant tumor growth inhibition.[7] | [7] |
Experimental Protocols
To facilitate the validation of this compound in PDX models, a detailed hypothetical experimental protocol is provided below, based on established methodologies for in vivo drug efficacy studies.
Establishment and Treatment of Patient-Derived Xenografts
-
PDX Model Establishment:
-
Fresh tumor tissue from consenting patients is obtained under sterile conditions.
-
The tissue is divided into small fragments (approximately 3x3x3 mm).[8]
-
Tumor fragments are subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD/SCID or NSG mice).[9]
-
Tumor growth is monitored, and once tumors reach a volume of approximately 1,500 mm³, they are passaged to expand the cohort of tumor-bearing mice.[10]
-
-
Drug Formulation and Administration:
-
This compound: Based on previous in vivo studies, this compound can be dissolved in a suitable vehicle such as DMSO and administered via intraperitoneal (i.p.) injection. A potential starting dose could be in the range of what was well-tolerated in mice (up to 100 µM solution).[1][11]
-
Control Groups: A vehicle control group (receiving only the solvent) and a positive control group (treated with a standard-of-care chemotherapy relevant to the cancer type) should be included.
-
-
Treatment Schedule:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment is administered according to a predefined schedule (e.g., daily, every other day, or weekly) for a specified duration (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Body Weight and General Health: Mice are monitored for any signs of toxicity, including weight loss and changes in behavior.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (to assess markers of proliferation and apoptosis) and Western blotting (to confirm target engagement).
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent deacetylases. In cancer cells, SIRT1 can deacetylate and inactivate the tumor suppressor protein p53, thereby preventing apoptosis. By inhibiting SIRT1, this compound leads to the hyperacetylation and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and Puma, ultimately leading to cancer cell death.[12][13]
This compound inhibits SIRT1, leading to the activation of p53 and subsequent apoptosis.
Experimental Workflow for PDX Studies
The process of validating this compound's efficacy in PDX models involves several key steps, from patient sample acquisition to data analysis.
Workflow for validating this compound in patient-derived xenograft (PDX) models.
Logical Relationship of Comparative Analysis
Logical framework for the comparative analysis of this compound's potential in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vincristine and Prednisone for the Induction of Remissions in Acute Childhood Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vincristine and prednisone regulates cellular and exosomal miR-181a expression differently within the first time diagnosed and the relapsed leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling Salermide's Cancer-Fighting Mechanism: A Cross-Cancer Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanism of action of Salermide, a potent SIRT1/SIRT2 inhibitor, across various cancer types. We delve into its molecular pathways, compare its efficacy with other sirtuin inhibitors, and provide detailed experimental protocols to support further investigation.
This compound has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing non-transformed cells.[1] Its primary mechanism involves the inhibition of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent histone deacetylases often overexpressed in tumors and implicated in cell survival and drug resistance.[2][3] By inhibiting these enzymes, this compound triggers a cascade of events leading to cancer cell death.
Comparative Efficacy of this compound and Other Sirtuin Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other notable SIRT1/2 inhibitors—Sirtinol, Cambinol, and EX-527—across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative effects.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Breast Cancer | MCF-7 | 80.56 | [1][4] |
| Leukemia | MOLT4 | Potent antiproliferative effect | [5] | |
| Colon Cancer | RKO | Potent antiproliferative effect | [5] | |
| Breast Cancer | MDA-MB-231 | Potent antiproliferative effect | [5] | |
| Ovarian Cancer | SKOV-3 | Dose-dependent apoptosis | [6] | |
| Gastric Cancer | N87 | Dose-dependent apoptosis | [6] | |
| Hematologic Cancer | Jurkat | Dose-dependent apoptosis | [6] | |
| Sirtinol | Breast Cancer | MCF-7 | 51 | [7] |
| Breast Cancer | MDA-MB-231 | 83 | [7] | |
| Yeast (Sir2) | 68 | [8] | ||
| Human SIRT1 | 131 | [8] | ||
| Human SIRT2 | 38 | [8][9] | ||
| Cambinol | SIRT1 | 56 | [2] | |
| SIRT2 | 59 | [2] | ||
| EX-527 | SIRT1 | 0.098 | [10] | |
| SIRT2 | 19.6 | [10] | ||
| SIRT3 | 48.7 | [10] | ||
| Breast Cancer | MCF-7 | 25.30 | [11] |
Delving into the Molecular Mechanisms of this compound
This compound's pro-apoptotic activity is multifaceted, involving both p53-dependent and independent pathways, as well as the induction of endoplasmic reticulum (ER) stress.
SIRT1/2 Inhibition and Reactivation of Pro-apoptotic Genes
The core of this compound's action lies in its inhibition of SIRT1 and SIRT2.[2][5] In many cancers, SIRT1 epigenetically silences pro-apoptotic genes by deacetylating histones, particularly H4K16.[5] this compound treatment reverses this, leading to the reactivation of these silenced genes and subsequent apoptosis.[5][12] This mechanism is, in some cancer types, independent of the tumor suppressor protein p53.[5][12]
The p53-Dependent Pathway in Breast Cancer
In breast cancer cells, this compound's effect is often dependent on functional p53.[5] Inhibition of both SIRT1 and SIRT2 by this compound is required to induce p53 acetylation.[2][13] Acetylation of p53 at lysine 382 enhances its stability and transcriptional activity, leading to the expression of p53 target genes that promote apoptosis.[5]
ER Stress and Upregulation of Death Receptor 5 (DR5)
In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis by triggering endoplasmic reticulum (ER) stress.[14] This leads to the upregulation of Death Receptor 5 (DR5) through the ATF4-ATF3-CHOP signaling axis.[14][15] The increased expression of DR5 sensitizes cancer cells to apoptosis.[14]
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100, 150, and 200 µM) for 24, 48, or 72 hours.[4] Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.[4]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Protein Expression and Acetylation
This technique is used to detect changes in the expression and post-translational modification (acetylation) of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-SIRT1, anti-SIRT2, anti-p53, anti-acetyl-p53 (Lys382), anti-actin, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound as described for the other assays.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use loading controls like β-actin or α-tubulin to ensure equal protein loading.[16]
Conclusion
This compound demonstrates significant potential as a cancer-specific pro-apoptotic agent. Its mechanism of action, centered on the inhibition of SIRT1 and SIRT2, leads to the reactivation of silenced tumor suppressor genes and the induction of apoptosis through both p53-dependent and independent pathways. Furthermore, its ability to induce ER stress and upregulate DR5 provides an additional avenue for its anti-cancer activity. The comparative data and detailed protocols presented in this guide offer a solid foundation for researchers to further explore and validate the therapeutic utility of this compound in various cancer contexts. The synergistic effects observed with conventional chemotherapeutics like cisplatin also highlight its potential in combination therapies.[6] Future research should continue to elucidate the nuanced, context-dependent mechanisms of this compound to optimize its clinical application.
References
- 1. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic Interaction between Histone Deacetylase Inhibitor: Cambinol and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. (±)-EX-527, 5MG | Labscoop [labscoop.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Cell Signaling Technology [cellsignal.com]
- 14. This compound up-regulates death receptor 5 expression through the ATF4-ATF3-CHOP axis and leads to apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Salermide's Effect on Wild-Type vs. p53-Mutant Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SIRT1/SIRT2 inhibitor Salermide's performance in cancer cells with differing p53 status. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
This compound, a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in a variety of cancer cell lines.[1][2] A critical question in its development and clinical application is the role of the tumor suppressor protein p53 in mediating its cytotoxic effects. While some studies suggest a p53-independent mechanism of action, others, particularly in the context of breast cancer, indicate a reliance on functional p53. This guide synthesizes the available data to provide a comparative analysis of this compound's effects on wild-type p53 and p53-mutant cancer cells.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on cell viability, apoptosis, and cell cycle progression in cancer cell lines with different p53 statuses.
| Cell Line | p53 Status | IC50 (µM) | Time Point (h) | Reference |
| MCF-7 | Wild-Type | 80.56 | 24 | [3] |
| MDA-MB-231 | Mutant | ~100 | 24 | [4] |
Table 1: Comparative IC50 Values for this compound. The half-maximal inhibitory concentration (IC50) of this compound is notably lower in the p53 wild-type MCF-7 cells compared to the p53-mutant MDA-MB-231 cells, suggesting a greater sensitivity in the presence of functional p53.
| Cell Line | p53 Status | Treatment | Apoptotic Cells (%) | Time Point (h) | Reference |
| MCF-7 | Wild-Type | 80.56 µM this compound | ~45 | 24 | [5] |
| MCF-7 | Wild-Type | 80.56 µM this compound | ~70 | 48 | [5] |
| MCF-7 | Wild-Type | 80.56 µM this compound | ~90 | 72 | [5] |
| MDA-MB-231 | Mutant | 50 µM this compound | Modest Increase | 48 | [6] |
| p53-/- MEFs | Null | 50 µM this compound | Minimal Increase | 48 | [6] |
Table 2: Comparative Analysis of Apoptosis Induction. this compound induces a time-dependent increase in apoptosis in wild-type p53 MCF-7 cells. In contrast, its effect is significantly compromised in p53-mutant MDA-MB-231 cells and p53-null mouse embryonic fibroblasts (MEFs), indicating a strong correlation between p53 status and the pro-apoptotic efficacy of this compound in these models.
| Cell Line | p53 Status | Treatment | G0/G1 Arrest | Reference |
| Jurkat, SKOV-3 | Not specified | This compound | Yes | [7] |
| MCF-7 | Wild-Type | 50 µM this compound | No significant arrest | [8] |
Table 3: Effect of this compound on Cell Cycle Progression. While this compound has been shown to induce a G0/G1 cell cycle arrest in some cancer cell lines, studies on MCF-7 cells did not show a significant cell cycle arrest, with the primary effect being the induction of apoptosis.[7][8]
Signaling Pathways: p53-Dependent vs. p53-Independent Mechanisms
The differential effects of this compound in wild-type and p53-mutant cells can be attributed to distinct signaling pathways.
p53-Dependent Apoptotic Pathway
In cancer cells with wild-type p53, this compound's inhibition of SIRT1 and SIRT2 leads to the hyperacetylation of p53.[6][9] Acetylated p53 is stabilized and activated, allowing it to translocate to the nucleus and transcriptionally activate pro-apoptotic target genes, such as Bax, and repress anti-apoptotic genes like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[6]
Caption: this compound's p53-dependent apoptotic pathway.
p53-Independent Apoptotic Pathway
In the absence of functional p53, this compound can still induce apoptosis, albeit often to a lesser extent.[1][4] This is primarily attributed to its ability to reactivate pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[1][4] One key mechanism involves the upregulation of Death Receptor 5 (DR5).[10] this compound treatment can induce endoplasmic reticulum (ER) stress, leading to the activation of the ATF4-ATF3-CHOP signaling axis, which in turn upregulates DR5 expression.[10] The increased DR5 levels can trigger the extrinsic apoptotic pathway through the activation of caspase-8, which then activates downstream executioner caspases.[10]
References
- 1. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of this compound and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
A Head-to-Head Comparison of Salermide and AGK-2 on Glioblastoma Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat cancers, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs) that drive tumor recurrence. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, have emerged as promising therapeutic targets in oncology. This guide provides a head-to-head comparison of two sirtuin inhibitors, Salermide and AGK-2, focusing on their effects on GSCs.
Overview of this compound and AGK-2
This compound is an inhibitor of both Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Its anti-cancer activity is primarily attributed to the inhibition of SIRT1, which leads to the reactivation of pro-apoptotic genes that are epigenetically silenced in cancer cells.[2][3] In contrast, AGK-2 is a selective inhibitor of SIRT2.[4] Its mechanism in glioblastoma involves the induction of growth arrest and apoptosis, which is potentially mediated through the p73 tumor suppressor pathway.[5]
Comparative Efficacy on Glioblastoma Stem Cells
A key study directly comparing a panel of sirtuin inhibitors on patient-derived glioblastoma multiforme cancer stem cells (CSCs) found that the SIRT2-selective inhibitor AGK-2 demonstrated one of the "highest effects" against these cells, suggesting a potentially greater potency in this specific context compared to broader spectrum inhibitors like this compound.[6]
Table 1: Inhibitory Concentration (IC50) Data
| Compound | Target(s) | IC50 (SIRT2) | Cell Line Context for IC50 | Reference |
| This compound | SIRT1 and SIRT2 | 25.0 µM (racemate) | General SIRT2 inhibition | [2] |
| AGK-2 | SIRT2 | 3.5 µM | General SIRT2 inhibition | [4] |
Note: The provided IC50 values are for the inhibition of the SIRT2 enzyme and not necessarily for the cytotoxic effect on glioblastoma stem cells. These values are provided for general comparison of potency against the target protein.
Table 2: Summary of Effects on Glioblastoma Stem Cells
| Feature | This compound | AGK-2 | Reference |
| Primary Target(s) | SIRT1 and SIRT2 | SIRT2 | [2][4] |
| Reported Effect on GSCs | Promotes tumor-specific cell death. | Shows one of the "highest effects" against GSCs in a comparative study; induces growth arrest and apoptosis. | [2][5][6] |
| Proposed Mechanism | Primarily via SIRT1 inhibition, leading to reactivation of pro-apoptotic genes. May be p53-independent. | Inhibition of SIRT2, leading to apoptosis potentially through a p73-dependent pathway. | [2][3][5] |
Signaling Pathways
The proposed signaling pathways for this compound and AGK-2 in glioblastoma are depicted below.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of compounds like this compound and AGK-2 on GSCs. Specific parameters may need to be optimized for different GSC lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Glioblastoma stem cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in GSC medium.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound or AGK-2. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Solubilization: 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: GSCs are seeded in a 6-well plate and treated with this compound or AGK-2 at desired concentrations for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Sphere Formation Assay
This assay assesses the self-renewal capacity of GSCs.
Protocol:
-
Cell Dissociation: GSC spheres are dissociated into a single-cell suspension.
-
Cell Seeding: Cells are seeded at a low density (e.g., 100-500 cells/well) in ultra-low attachment 96-well plates in GSC medium containing this compound or AGK-2 at various concentrations.
-
Incubation: Plates are incubated for 7-14 days to allow for sphere formation.
-
Sphere Counting: The number and size of spheres (typically >50 µm in diameter) are quantified using a microscope. The sphere formation efficiency is calculated as (number of spheres formed / number of cells seeded) x 100%.
Conclusion
Both this compound and AGK-2 show promise in targeting glioblastoma cells, with evidence suggesting that they are also effective against the critical GSC population. The available data indicates that the selective SIRT2 inhibitor, AGK-2, may have a more potent effect on GSCs compared to the dual SIRT1/2 inhibitor, this compound. This suggests that SIRT2 is a key therapeutic target in this cell population.
However, it is important to note the limitations of the current literature, which lacks direct, quantitative head-to-head comparisons of these two compounds on GSCs under identical experimental conditions. Future studies should focus on generating comprehensive dose-response curves for cell viability, apoptosis, and sphere formation to provide a more definitive comparison of their efficacy. Such data will be crucial for guiding the further development of sirtuin inhibitors for the treatment of glioblastoma.
References
- 1. SIRT1 promotes proliferation and inhibits apoptosis of human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2‐mediated inactivation of p73 is required for glioblastoma tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of SIRT1-mediated mitochondrial and Akt pathways in glioblastoma cell death induced by Cotinus coggygria flavonoid nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Salermide with Cisplatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic anticancer effects of combining Salermide with the conventional chemotherapeutic agent, cisplatin. This document outlines the mechanistic rationale for this combination, presents available data on its efficacy, and details experimental protocols for further investigation.
The combination of targeted therapies with standard chemotherapy holds significant promise in overcoming drug resistance and enhancing treatment efficacy. This compound, a potent inhibitor of SIRT1 and SIRT2, has demonstrated pro-apoptotic effects in various cancer cell lines.[1][2] Its synergy with cisplatin, a cornerstone of cancer treatment, suggests a potential avenue for improving clinical outcomes.
Mechanism of Action and Rationale for Synergy
This compound exerts its anticancer activity primarily through the inhibition of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent deacetylases involved in cell survival and apoptosis.[1][2] By inhibiting these proteins, this compound can induce cancer-specific cell death.[2] Studies have shown that this pro-apoptotic effect can be independent of p53, a common tumor suppressor gene that is often mutated in cancer.[2] Instead, this compound may reactivate pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[2]
Cisplatin, a platinum-based chemotherapy drug, functions by forming DNA adducts, leading to DNA damage and subsequent apoptosis. The synergistic interaction between this compound and cisplatin is believed to stem from the dual assault on cancer cell survival mechanisms. By down-regulating sirtuin proteins, this compound may lower the threshold for cisplatin-induced apoptosis, potentially overcoming resistance mechanisms.
Comparative Analysis of Synergistic Effects
Table 1: Summary of Cell Viability Data (Hypothetical Data for Illustrative Purposes)
| Treatment | Cell Line | IC50 (µM) | % Viability Reduction (at specific conc.) |
| This compound | SKOV-3 | 15 | 40% at 20 µM |
| Cisplatin | SKOV-3 | 10 | 50% at 15 µM |
| This compound + Cisplatin | SKOV-3 | This compound: 5, Cisplatin: 5 | 80% |
| This compound | Jurkat | 10 | 45% at 15 µM |
| Cisplatin | Jurkat | 8 | 55% at 10 µM |
| This compound + Cisplatin | Jurkat | This compound: 3, Cisplatin: 4 | 85% |
| This compound | N87 | 20 | 35% at 25 µM |
| Cisplatin | N87 | 12 | 48% at 18 µM |
| This compound + Cisplatin | N87 | This compound: 7, Cisplatin: 6 | 75% |
Note: The data in this table is hypothetical and serves to illustrate how comparative data would be presented. Actual experimental data is required for a definitive comparison.
Table 2: Summary of Apoptosis Data (Hypothetical Data for Illustrative Purposes)
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+) |
| Control | SKOV-3 | 5% |
| This compound (15 µM) | SKOV-3 | 25% |
| Cisplatin (10 µM) | SKOV-3 | 35% |
| This compound (7.5 µM) + Cisplatin (5 µM) | SKOV-3 | 70% |
| Control | Jurkat | 3% |
| This compound (10 µM) | Jurkat | 30% |
| Cisplatin (8 µM) | Jurkat | 40% |
| This compound (5 µM) + Cisplatin (4 µM) | Jurkat | 75% |
Note: The data in this table is hypothetical and serves to illustrate how comparative data would be presented. Actual experimental data is required for a definitive comparison.
Signaling Pathways Implicated in the Synergistic Effect
The synergistic action of this compound and cisplatin appears to involve the modulation of key signaling pathways that regulate cell survival and apoptosis. Western blot analyses have shown that the combination treatment leads to the downregulation of SIRT1 and SIRT2.[1] This is accompanied by a decrease in the levels of phosphorylated Akt (pAkt) and the tumor suppressor protein p53.[1]
Caption: Proposed signaling pathway for this compound and cisplatin synergy.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound and cisplatin, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., SKOV-3, N87, Jurkat)
-
96-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or their combination for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-SIRT1, anti-SIRT2, anti-pAkt, anti-p53, anti-acetyl-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat cells in 6-well plates with this compound, cisplatin, or their combination.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
Caption: General workflow for Western blot analysis.
Conclusion
The combination of this compound and cisplatin represents a promising strategy for enhancing anticancer therapy. The available evidence points towards a synergistic interaction that leads to increased cancer cell death. Further in-depth quantitative studies are warranted to fully elucidate the dose-dependent synergistic effects and the underlying molecular mechanisms. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial investigations, which could ultimately pave the way for the clinical development of this combination therapy.
References
Salermide vs. Analogs: A Comparative Analysis of SIRT1 Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of Salermide and its analogs against Sirtuin 1 (SIRT1), a key regulator in various cellular processes. The following sections present quantitative data, experimental methodologies, and pathway visualizations to offer a comprehensive overview for research and drug development applications.
Comparative Inhibitory Potency against Sirtuins
This compound and its related compounds exhibit varying degrees of inhibitory activity against SIRT1 and SIRT2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | Selectivity |
| This compound | 76.2[1] | 45.0[1] | More potent inhibitor of SIRT2 compared to SIRT1.[2][3] |
| Sirtinol | 37.6 - 40[1][4] | 38 - 103.4[1][2] | Shows a higher degree of inhibitory activity toward SIRT1 than SIRT2 in some studies.[1] |
| EX527 | 0.038[2] | 32.6[1] | A potent and highly selective inhibitor for SIRT1, with over 200-fold selectivity against SIRT2 and SIRT3.[2] |
| Cambinol | 56[4] | 59[4] | Inhibits both SIRT1 and SIRT2 with similar potency.[4] |
| Nicotinamide | 85.1[1] | 1.16[1] | Relatively low potency against SIRT1 but a potent inhibitor of SIRT2.[1] |
Structure-activity relationship studies on sirtinol led to the development of improved analogs like this compound, which is a reversed amide of sirtinol.[4][5] this compound and its analogs have been shown to have a more potent inhibitory effect on SIRT1 and SIRT2 than sirtinol.[5][6]
Mechanism of Action: SIRT1 Inhibition and p53 Acetylation
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular processes by deacetylating various protein targets, including the tumor suppressor p53.[4][7][8] Deacetylation of p53 by SIRT1 at lysine 382 negatively regulates its transcriptional activity and subsequent induction of apoptosis.[4]
Inhibitors like this compound block the deacetylase activity of SIRT1. This inhibition leads to an increase in the acetylation of p53, which in turn activates p53-dependent signaling pathways, ultimately leading to apoptosis in cancer cells.[1][7] Studies have shown that this compound treatment results in the acetylation of p53 in vivo.[1] Interestingly, the pro-apoptotic effect of this compound has been reported to be p53-independent in some cancer cell lines, suggesting the involvement of other SIRT1-mediated pathways.[4][5]
Experimental Protocols for SIRT1 Inhibition Assays
The inhibitory activity of compounds against SIRT1 is commonly determined using in vitro enzymatic assays. A widely used method is the fluorogenic assay, which measures the fluorescence generated from the deacetylation of a labeled peptide substrate.
Principle: The assay is typically a two-step enzymatic reaction. In the first step, SIRT1 deacetylates a substrate containing an acetylated lysine side chain. In the second step, a developing solution cleaves the deacetylated substrate, releasing a highly fluorescent group. The measured fluorescence is directly proportional to the SIRT1 activity.[9]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., derived from p53, amino acids 379-382, conjugated to a fluorophore like aminomethylcoumarin)[10]
-
NAD+
-
Assay Buffer
-
SIRT1 inhibitor (e.g., Nicotinamide for control)[9]
-
Developing Solution
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation: Prepare solutions of the test compounds (e.g., this compound and its analogs) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant SIRT1 enzyme, and the test compound or control inhibitor.
-
Initiation: Initiate the enzymatic reaction by adding a solution containing the fluorogenic peptide substrate and NAD+.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-45 minutes).[9][10]
-
Development: Stop the reaction and induce fluorescence by adding the developing solution. Incubate for an additional period (e.g., 10-30 minutes) to allow for the development of the fluorescent signal.[9][10]
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC-based substrates).[10]
-
Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the compound concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Salermide
Salermide, a reverse amide compound, has emerged as a significant subject of investigation in oncology research due to its inhibitory action on sirtuin proteins. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Efficacy of this compound
In vitro studies are crucial for elucidating the molecular mechanisms of a drug candidate. This compound has been shown to be a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent class III histone deacetylases involved in cell survival and longevity.[1][2][3] By inhibiting these enzymes, this compound can induce apoptosis (programmed cell death) in a wide range of human cancer cell lines, often with a degree of cancer-cell specificity.[1][4][5]
The pro-apoptotic effect of this compound is linked to the reactivation of pro-apoptotic genes that are epigenetically silenced by SIRT1 in cancer cells.[2][6][7] The dependence of this apoptotic induction on the tumor suppressor protein p53 appears to be cell-type specific. While some studies report a p53-independent mechanism[2][4], others have found that functional p53 is essential for this compound-induced apoptosis in certain breast cancer cell lines.[8][9]
Quantitative Analysis of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic concentration (CC50) is the concentration of a compound that kills 50% of cells. The following tables summarize the reported IC50 and CC50 values for this compound.
Table 1: this compound Inhibitory Concentration (IC50) against Sirtuin Enzymes
| Target Enzyme | IC50 (µM) | Reference |
| SIRT1 | 76.2 | [8] |
| SIRT2 | 45.0 | [8] |
Table 2: this compound Cytotoxic Concentration (CC50) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) | Incubation Time (h) | Reference |
| CRO | Colorectal | 6.7 | 72 | [5] |
| CRC 1.1 | Colorectal | 9.7 | 72 | [5] |
| 30PT | Colorectal | 36.5 | 72 | [5] |
| MCF-7 | Breast | 80.56 | 24 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MOLT4, MDA-MB-231, SW480) in 96-well plates at a desired density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5][11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This compound's Mechanism of Action: A Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its activation and the subsequent transcription of pro-apoptotic genes.
Caption: this compound inhibits SIRT1, leading to p53 acetylation and apoptosis.
In Vivo Efficacy of this compound
In vivo studies are essential to evaluate the safety and efficacy of a drug in a whole, living organism. Studies in mice have shown that this compound is well-tolerated at concentrations up to 100 µM.[1][2][5][6][9] The anti-tumor activity observed in vivo is primarily attributed to a significant induction of apoptosis.[2][6] The mechanism of action in vivo appears to be mainly through the inhibition of SIRT1, as RNA interference-mediated knockdown of SIRT1, but not SIRT2, also induced apoptosis in cancer cells.[2][6]
Quantitative Analysis of In Vivo Efficacy
Table 3: this compound In Vivo Experimental Data
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Athymic (BALB/c, nu/nu) female nude mice | 100 µl of 100 µM | Intraperitoneal (i.p.) | Well-tolerated; no adverse health effects observed. | [5] |
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 100 µl of 100 µM) or a vehicle control via a specified route (e.g., intraperitoneal injection).[5]
-
Monitoring: Monitor the health of the mice regularly, including body weight, diet consumption, and any behavioral changes.[5] Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Comparison with Alternative Sirtuin Inhibitors
Several other compounds have been identified as sirtuin inhibitors. A comparison of their in vitro efficacy with this compound provides a broader context for its potential as a therapeutic agent.
Table 4: In Vitro Efficacy Comparison of Sirtuin Inhibitors
| Inhibitor | Target(s) | IC50 for SIRT1 (µM) | IC50 for SIRT2 (µM) | Reference |
| This compound | SIRT1, SIRT2 | 76.2 | 45.0 | [8] |
| Sirtinol | SIRT1, SIRT2 | 40 | Not specified | [4] |
| Cambinol | SIRT1, SIRT2 | 56 | 59 | [4] |
| EX527 | SIRT1 | 0.38 | 32.6 | [8] |
| Tenovin-1 | SIRT1 | Not specified | Not specified | [9] |
| Tenovin-6 | SIRT1 | Not specified | Not specified | [9] |
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound, from initial in vitro screening to in vivo validation.
Caption: A typical experimental workflow for drug efficacy testing.
Conclusion
This compound demonstrates significant anti-cancer properties both in vitro and in vivo. Its ability to inhibit SIRT1 and SIRT2 leads to the induction of apoptosis in a variety of cancer cell lines. While its efficacy relative to other sirtuin inhibitors varies, its cancer-specific pro-apoptotic effect and good tolerability in animal models make it a promising candidate for further investigation in cancer therapy. The dependence of its mechanism on p53 status in different cancer types warrants further exploration to identify patient populations that would most benefit from this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Salermide: A Guide for Laboratory Professionals
For immediate reference, Salermide should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is identified as a skin sensitizer and is harmful to aquatic life with long-lasting effects.[1] Therefore, strict adherence to proper disposal protocols is essential.
Summary of this compound Hazards and Disposal Recommendations
| Hazard Classification | Disposal Recommendation |
| Skin Sensitizer, Category 1[1] | Collect as hazardous waste. Do not dispose of in regular trash. |
| Hazardous to the aquatic environment, long-term hazard[1] | Do not allow to enter sewers or waterways.[1] Collect for hazardous waste disposal. |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound and its contaminated materials:
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Wear chemical-resistant gloves. If gloves become contaminated, remove and dispose of them as hazardous waste, then wash your hands thoroughly.
-
Lab Coat: A standard lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are required to prevent accidental eye contact.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound") and a clear description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").
-
Indicate the primary hazards (e.g., "Skin Sensitizer," "Harmful to Aquatic Life").
4. Storage of Hazardous Waste:
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable storage time.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Provide them with a complete inventory of the waste you need to be collected.
-
Never attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.
6. Spill and Decontamination Procedures:
-
In the event of a spill, avoid breathing any dust.
-
Wear appropriate PPE and clean the spill using an absorbent material.
-
Collect all cleanup materials in a sealed bag or container and dispose of them as hazardous waste.
-
Decontaminate the area with an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and hazardous waste management protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Personal protective equipment for handling Salermide
Essential Safety and Handling Guide for Salermide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a research environment. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Hazard Identification and Safety Summary
This compound is a potent inhibitor of SIRT1 and SIRT2 and requires careful handling to minimize exposure and ensure personnel safety. The primary hazards associated with this compound are skin sensitization and potential harm to aquatic life.[1]
| Hazard Statement | GHS Classification | Precautionary Statement |
| May cause an allergic skin reaction (H317)[1] | Skin Sensitization 1 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P272: Contaminated work clothing must not be allowed out of the workplace.[1] P280: Wear protective gloves.[1] |
| Harmful to aquatic life with long lasting effects (H412)[1] | Aquatic Chronic 3 | P273: Avoid release to the environment.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound to prevent skin contact and inhalation. The following table outlines the recommended PPE.
| Body Part | PPE Recommendation |
| Hands | Nitrile gloves are recommended. Given that the exact breakthrough time for this compound is not specified, it is crucial to consult the glove manufacturer's chemical resistance data.[1] As a best practice for handling potent powdered compounds, double gloving is advised, with the outer glove worn over the lab coat cuff. Gloves should be changed immediately if contaminated. |
| Body | A laboratory coat is mandatory. When weighing or preparing solutions, a disposable gown made of a material resistant to chemical permeation is recommended to be worn over the lab coat. |
| Eyes | While the Safety Data Sheet states eye protection is "Not required,"[1] it is a mandatory laboratory best practice to wear safety glasses with side shields or goggles to protect against accidental splashes or aerosolized powder. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, when weighing the powder or when there is a potential for aerosolization, a NIOSH-approved N95 respirator should be used to minimize inhalation of the dust.[1] All work with powdered this compound should ideally be conducted within a chemical fume hood. |
Operational and Disposal Plans
A step-by-step approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: this compound is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated.[2] In its lyophilized form, it is stable for up to 24 months.[2] Once reconstituted in a solvent such as DMSO, the solution should be stored at -20°C and used within one month to maintain potency.[2] Aliquoting the solution is recommended to avoid multiple freeze-thaw cycles.[2]
Preparation of Stock Solutions
-
Preparation Area: All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Reconstitution: For a 15 mM stock solution, 5 mg of this compound powder can be reconstituted in 0.84 mL of DMSO.[2]
-
Labeling: Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use
-
Handling: When handling solutions of this compound, always wear the recommended PPE.
-
Incubation: Working concentrations and treatment times will vary depending on the experimental design.[2]
Waste Disposal
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain, as it is harmful to aquatic life.[1]
-
Disposal Route: All this compound waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action during an emergency is critical to mitigating risks.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: Determine the extent of the spill. For a small powder spill, trained laboratory personnel can proceed with cleanup. For a large spill, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.
-
PPE: Before cleaning, don the appropriate PPE, including double nitrile gloves, a lab coat, safety goggles, and an N95 respirator.
-
Containment: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the powder from becoming airborne.
-
Cleanup: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Visual Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response for a spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
